2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNZUTHSKMWKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646595 | |
| Record name | 2-Bromo-6-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-23-7 | |
| Record name | 2-Bromo-6-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(trifluoromethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented as a two-step process, commencing with the formation of the benzothiazole core, followed by a Sandmeyer reaction to introduce the bromo substituent at the 2-position. This document includes detailed experimental protocols, a summary of quantitative data, and workflow visualizations to facilitate understanding and replication in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the cyclization of 4-(trifluoromethyl)aniline to form the corresponding 2-amino-6-(trifluoromethyl)benzo[d]thiazole. This intermediate is then converted to the final product via a Sandmeyer reaction, which replaces the amino group with a bromine atom.
Caption: High-level overview of the two-step synthesis.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)benzo[d]thiazole
This procedure outlines the formation of the benzothiazole ring from 4-(trifluoromethyl)aniline.
Reaction Scheme:
Caption: Reaction for the synthesis of the amine intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethyl)aniline | 161.13 | 16.11 g | 0.10 |
| Potassium Thiocyanate (KSCN) | 97.18 | 29.15 g | 0.30 |
| Bromine (Br₂) | 159.81 | 15.98 g (5.12 mL) | 0.10 |
| Glacial Acetic Acid (AcOH) | - | 200 mL | - |
| Water | - | As needed | - |
| Ammonia solution (aq.) | - | As needed | - |
| Ethanol | - | For recrystallization | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-(trifluoromethyl)aniline and potassium thiocyanate in 150 mL of glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of bromine in 50 mL of glacial acetic acid and add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
-
Pour the reaction mixture into 1 L of crushed ice with stirring.
-
Neutralize the mixture with a concentrated ammonia solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
Expected Yield: Based on analogous reactions, yields are typically in the range of 70-85%.
Step 2: Synthesis of this compound
This procedure details the Sandmeyer reaction to convert the 2-amino group to a 2-bromo group.
Reaction Scheme:
Caption: Diazotization and Sandmeyer reaction workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-6-(trifluoromethyl)benzo[d]thiazole | 218.20 | 21.82 g | 0.10 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.59 g | 0.11 |
| Hydrobromic Acid (HBr, 48% aq.) | - | 60 mL | - |
| Copper(I) Bromide (CuBr) | 143.45 | 15.78 g | 0.11 |
| Water | - | As needed | - |
| Diethyl Ether or Dichloromethane | - | For extraction | - |
| Saturated Sodium Bicarbonate solution | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | For drying | - |
Procedure:
-
In a 500 mL beaker, suspend 2-amino-6-(trifluoromethyl)benzo[d]thiazole in 48% hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in a minimal amount of cold water and add it dropwise to the suspension, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
In a separate 1 L flask, dissolve copper(I) bromide in a minimal amount of 48% hydrobromic acid and heat the solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure this compound.
Expected Yield: Yields for Sandmeyer reactions on 2-aminobenzothiazoles can vary, but are generally in the range of 60-80%.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Step 1: Amine Synthesis | Step 2: Bromination |
| Starting Material | 4-(Trifluoromethyl)aniline | 2-Amino-6-(trifluoromethyl)benzo[d]thiazole |
| Product | 2-Amino-6-(trifluoromethyl)benzo[d]thiazole | This compound |
| Molecular Formula | C₈H₅F₃N₂S | C₈H₃BrF₃NS |
| Molecular Weight ( g/mol ) | 218.20 | 282.08 |
| Typical Yield Range | 70-85% | 60-80% |
| Reaction Temperature | 0-10 °C (addition), RT (stirring) | 0-5 °C (diazotization), 60-90 °C (reaction) |
| Reaction Time | ~14-18 hours | ~2-3 hours |
| Purification Method | Recrystallization | Column Chromatography / Recrystallization |
Logical Workflow Diagram
The overall synthetic process can be visualized as a sequential workflow from starting materials to the final purified product.
Caption: Detailed experimental workflow for the two-step synthesis.
This guide provides a robust framework for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.
Physical and chemical properties of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a halogenated heterocyclic compound belonging to the benzothiazole class. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The presence of a bromine atom at the 2-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules. The trifluoromethyl group at the 6-position can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and potential biological significance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the quantitative physical properties are currently based on computational predictions and require experimental validation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃NS | [1][2] |
| Molecular Weight | 282.08 g/mol | [1][2] |
| CAS Number | 898748-23-7 | N/A |
| Appearance | Solid | [2] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available | N/A |
| InChI | 1S/C8H3BrF3NS/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H | [2] |
| SMILES | FC(F)(C1=CC2=C(N=C(S2)Br)C=C1)F | [2] |
Note: "Not available" indicates that experimental data could not be readily found in the public domain.
Synthesis and Purification
Experimental Protocol: General Synthesis of 2-Bromobenzothiazoles
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for 2-bromobenzothiazoles.
Step 1: Diazotization of 2-Amino-6-(trifluoromethyl)benzothiazole The starting material, 2-amino-6-(trifluoromethyl)benzothiazole, is dissolved in an aqueous acidic solution, typically hydrobromic acid (HBr). The solution is cooled to a low temperature (0-5 °C) in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature and vigorous stirring. This reaction generates an in situ diazonium salt intermediate.
Step 2: Sandmeyer Reaction A solution or suspension of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution from Step 1 is then slowly added to the CuBr solution. Nitrogen gas is evolved during this process, and the this compound is formed. The reaction mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature.
Purification Common purification methods for benzothiazole derivatives include:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol) to obtain a purified solid.
-
Column Chromatography: For more rigorous purification, silica gel column chromatography can be employed, using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) as the eluent.
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the bromine atom at the 2-position and the electron-withdrawing nature of the trifluoromethyl group.
-
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 2-position. This is a key reaction for the derivatization of this scaffold.
-
Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.
Logical Relationship of Reactivity
Caption: Key reactivity pathways of the title compound.
Stability and Storage this compound is expected to be a stable solid under standard laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] The storage class is designated as 6.1C, indicating it is a combustible, acute toxic category 3 compound.[1]
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the public domain, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.
Anticancer Activity Many benzothiazole derivatives have demonstrated potent anticancer activity.[3][4] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. For instance, some benzothiazoles have been shown to inhibit receptor tyrosine kinases like EGFR, which are often overexpressed in various cancers.[4] The inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another mechanism attributed to some benzothiazole compounds.[4]
Potential Signaling Pathway Inhibition
Caption: Potential anticancer signaling pathway inhibition.
Kinase Inhibitory Activity The benzothiazole core is a recognized scaffold for the design of protein kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to derivatize the 2-position of this compound makes it an attractive starting point for the development of selective and potent kinase inhibitors.
Safety Information
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] The GHS pictograms associated with this compound include the skull and crossbones (GHS06), indicating toxicity.[1]
Table 2: Safety Information
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed.[1] | P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor.[1] |
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the areas of oncology and kinase inhibition. While there is a need for more comprehensive experimental data on its physical properties and specific biological activities, the known reactivity of the benzothiazole scaffold and the influence of the trifluoromethyl group suggest that this compound holds significant promise for the development of new therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a halogenated and trifluoromethyl-substituted benzothiazole derivative. The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a bromine atom at the 2-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the electron-withdrawing trifluoromethyl group at the 6-position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. This document provides a summary of the available technical data for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 898748-23-7 | [1] |
| Molecular Formula | C₈H₃BrF₃NS | |
| Molecular Weight | 282.08 g/mol | |
| Appearance | Solid (form) | |
| SMILES String | FC(F)(C1=CC2=C(N=C(S2)Br)C=C1)F | |
| InChI Key | RFNZUTHSKMWKOR-UHFFFAOYSA-N |
Synthesis
A plausible synthetic workflow is outlined below:
Caption: General proposed synthetic pathway for this compound.
Potential Applications and Biological Activity
Specific studies detailing the biological activity or applications of this compound are not extensively reported. However, the benzothiazole scaffold is a key feature in numerous biologically active compounds.[2][3][4] Derivatives of benzothiazole have been investigated for a wide array of therapeutic applications, including:
-
Anticancer Activity: Many substituted benzothiazoles have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6] The substitution pattern on the benzothiazole ring is crucial for this activity.[5][6]
-
Antimicrobial Agents: The benzothiazole nucleus is a core component of compounds with antibacterial and antifungal properties.[3]
-
Enzyme Inhibition: Certain benzothiazole derivatives act as inhibitors for various enzymes, which is a key mechanism in the treatment of several diseases.
-
Neurological Disorders: Some benzothiazoles have been explored for their potential in treating neurodegenerative diseases.
The presence of the trifluoromethyl group in this compound may enhance its potential as a therapeutic agent by increasing its lipophilicity and metabolic stability. The bromine at the 2-position serves as a valuable synthetic handle for the development of compound libraries to explore structure-activity relationships.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available in the public domain. Researchers interested in this compound would likely need to adapt general procedures for the synthesis and handling of substituted benzothiazoles.
Safety Information
Based on available safety data sheets from suppliers, this compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed when handling this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed |
Conclusion
This compound is a chemical building block with potential for use in drug discovery and materials science. While specific biological and experimental data for this compound are limited, its structural features suggest that it could be a valuable precursor for the synthesis of novel compounds with interesting pharmacological properties. Further research is required to fully elucidate its chemical reactivity and biological activity.
References
Spectroscopic and Synthetic Profile of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole. Due to the limited availability of public experimental data for this specific compound, this document outlines a plausible synthetic pathway and presents generalized experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and analysis of novel benzothiazole derivatives.
Chemical Structure and Properties
This compound is a halogenated and trifluoromethylated heterocyclic compound. The benzothiazole core is a prominent scaffold in medicinal chemistry, and the introduction of a bromine atom and a trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃NS | Sigma-Aldrich |
| Molecular Weight | 282.08 g/mol | Sigma-Aldrich |
| Appearance | Solid (predicted) | - |
| CAS Number | 898748-23-7 | Sigma-Aldrich |
Predicted Spectroscopic Data
NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.2 - 8.4 | Singlet | 1H | H-4 |
| ~ 7.8 - 8.0 | Doublet | 1H | H-5 |
| ~ 7.6 - 7.8 | Doublet | 1H | H-7 |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C-2 |
| ~ 150 - 155 | C-7a |
| ~ 135 - 140 | C-3a |
| ~ 125 - 130 (q, J ≈ 30-40 Hz) | C-6 |
| ~ 120 - 125 (q, J ≈ 270-280 Hz) | -CF₃ |
| ~ 120 - 125 | C-4 |
| ~ 115 - 120 | C-5 |
| ~ 110 - 115 | C-7 |
Note: 'q' denotes a quartet due to coupling with fluorine atoms.
IR Spectroscopy (Predicted)
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching vibrations |
| 1350 - 1100 | Strong | C-F stretching vibrations of -CF₃ group |
| ~ 850 | Strong | C-H out-of-plane bending |
| ~ 700 | Medium | C-S stretch |
Mass Spectrometry (Predicted)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity (%) | Assignment |
| 281/283 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br) |
| 202 | Medium | [M - Br]⁺ |
| 175 | Medium | [M - Br - HCN]⁺ |
| 134 | Medium | [C₇H₃F₃]⁺ |
Synthesis Workflow
A plausible synthetic route to this compound involves a two-step process starting from 2-amino-4-(trifluoromethyl)benzenethiol. The first step is the formation of the benzothiazole ring, followed by bromination at the 2-position.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
Step 1: Synthesis of 2-Amino-6-(trifluoromethyl)benzo[d]thiazole
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzenethiol (10 mmol) in ethanol (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (11 mmol) in ethanol (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
To a solution of 2-amino-6-(trifluoromethyl)benzo[d]thiazole (5 mmol) in a mixture of sulfuric acid (5 mL) and water (10 mL), cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (5.5 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (6 mmol) in hydrobromic acid (48%, 10 mL) at 0 °C.
-
Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the mixture into water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain this compound.
Spectroscopic Characterization Protocols
4.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Use a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.[1]
4.2.2. FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000 to 400 cm⁻¹.[3] Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
4.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4] Further dilute this solution to the low µg/mL range.[4]
-
Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.[5][6] Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. While direct experimental data is scarce, the provided protocols and predicted spectroscopic data offer valuable guidance for researchers working with this and related benzothiazole derivatives. The methodologies described are standard in organic synthesis and analytical chemistry and can be adapted as needed for specific research objectives.
Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The experimental protocols are representative and may require optimization for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data on its solubility in various organic solvents, this document focuses on its predicted physicochemical properties and outlines detailed, standardized experimental protocols for determining its thermodynamic and kinetic solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data essential for applications ranging from reaction chemistry to formulation development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior and for designing appropriate experimental conditions. The following table summarizes the available computed data for this compound. These values offer valuable insights for solvent selection and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃NS | Sigma-Aldrich[1] |
| Molecular Weight | 282.08 g/mol | Sigma-Aldrich[1] |
| Form | Solid | Sigma-Aldrich[1] |
| InChI Key | RFNZUTHSKMWKOR-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| SMILES String | FC(F)(C1=CC2=C(N=C(S2)Br)C=C1)F | Sigma-Aldrich[1] |
Note: The presence of a bromine atom and a trifluoromethyl group suggests that this compound is a lipophilic compound, likely exhibiting higher solubility in organic solvents compared to aqueous solutions.
Experimental Protocols for Solubility Determination
The following sections detail established methodologies for determining both the thermodynamic and kinetic solubility of this compound in various organic solvents.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for this measurement due to its reliability and direct assessment of equilibrium.[2][3][4][5]
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile, Tetrahydrofuran) at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Dispense a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After the incubation period, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the remaining solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
Kinetic Solubility Determination (Turbidimetric Method)
Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous or organic buffer.[6][7] This high-throughput method is valuable for early-stage drug discovery to identify compounds with potential solubility liabilities.
Objective: To rapidly determine the kinetic solubility of this compound.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or selected organic solvent.
-
96-well microplates.
-
Automated liquid handler (recommended for high throughput).
-
Plate reader capable of turbidimetry or nephelometry (measuring light scattering).[6][8]
Procedure:
-
Stock Solution Preparation: Prepare a series of concentrations of the test compound by serial dilution from a high-concentration DMSO stock.[6]
-
Plate Preparation: Add the buffer or organic solvent to the wells of a 96-well microplate.
-
Compound Addition: Transfer a small volume of the DMSO stock solutions into the wells containing the buffer/solvent, causing a rapid increase in concentration that may lead to precipitation.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[6]
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).[6][9]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.[7]
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary framework for its determination. The predicted lipophilic nature of the molecule suggests a higher affinity for organic solvents. By employing the detailed shake-flask method for thermodynamic solubility and the turbidimetric assay for kinetic solubility, researchers can generate the critical data needed to advance their work in drug discovery, process chemistry, and material science. The provided workflows and protocols offer a standardized approach to ensure data accuracy and reproducibility.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. evotec.com [evotec.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Trifluoromethylated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological properties. The incorporation of a trifluoromethyl (-CF3) group into this heterocyclic system often enhances its biological efficacy, metabolic stability, and lipophilicity, making trifluoromethylated benzothiazoles a promising class of compounds for drug discovery and development. This technical guide provides an in-depth overview of the significant biological activities of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutic agents.
Anticancer Activity
Trifluoromethylated benzothiazoles have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways implicated in cancer progression.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various trifluoromethylated benzothiazole derivatives has been extensively evaluated, typically quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50). The following table summarizes the reported activities of selected compounds against various cancer cell lines.
| Compound ID/Description | Cancer Cell Line | Assay | IC50 / GI50 | Reference |
| Compound 8c (N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea) | PC-3 (Prostate) | Not Specified | logGI50 = -7.10 | [1][2] |
| Compound 9c (N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea) | SNB-75 (CNS) | Not Specified | logGI50 = -5.84 | [1][2] |
| Compound 9b (N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea) | UO-31 (Renal) | Not Specified | logGI50 = -5.66 | [1][2] |
| SR Leukemia (In response to Compound 9b) | SR (Leukemia) | Not Specified | logGI50 = -5.44 | [1][2] |
| 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][4]benzothiazinium chloride | BxPC-3 (Pancreatic) | Not Specified | 0.051 µM (24h) | [5] |
| Panc-1 (Pancreatic) | Not Specified | 0.066 µM (24h) | [5] | |
| AsPC-1 (Pancreatic) | Not Specified | 0.222 µM (24h) | [5] | |
| WI38 (Normal Fibroblast) | Not Specified | 0.36 µM (24h) | [5] | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast) | Not Specified | GI50 < 1 nM | [6] |
| MDA-468 (Breast) | Not Specified | GI50 < 1 nM | [6] | |
| KC21 (Benzothiazole-thiazolidine-2,4-dione derivative with 3-trifluoromethylphenyl) | MDA-MB-231 (Breast) | Not Specified | 10.77 µM | [7] |
Mechanisms of Anticancer Action
Trifluoromethylated benzothiazoles exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Several derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation. For instance, some compounds have shown inhibitory activity against protein kinase C (PKC) and other kinases involved in oncogenic pathways.[8]
-
Modulation of Signaling Pathways: These compounds have been shown to interfere with key signaling cascades such as the NF-κB and EGFR pathways, which are often dysregulated in cancer.
-
Induction of Apoptosis: Many trifluoromethylated benzothiazoles have been demonstrated to induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective anticancer drugs.
Below are diagrams illustrating the general experimental workflow for assessing anticancer activity and a key signaling pathway targeted by these compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated benzothiazoles have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for selected trifluoromethylated benzothiazole derivatives against various microbial strains.
| Compound ID/Description | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 41c (Benzothiazole-isatin conjugate) | Escherichia coli | 3.1 | [9] |
| Pseudomonas aeruginosa | 6.2 | [9] | |
| Bacillus cereus | 12.5 | [9] | |
| Staphylococcus aureus | 12.5 | [9] | |
| Compound 66c (Sulfonamide analogue of benzothiazole) | Pseudomonas aeruginosa | 3.1 - 6.2 | [10] |
| Staphylococcus aureus | 3.1 - 6.2 | [10] | |
| Escherichia coli | 3.1 - 6.2 | [10] | |
| Compound 133 (Benzothiazole derivative) | Staphylococcus aureus | 78.125 | [10] |
| Escherichia coli | 78.125 | [10] | |
| Compound 2j (Heteroaryl benzothiazole derivative) | Various bacteria | 230 - 940 | [11] |
| Compound 2c (Heteroaryl benzothiazole derivative) | Various bacteria | Moderate to good potency | [11] |
Mechanisms of Antimicrobial Action
The antimicrobial effects of benzothiazole derivatives are attributed to their ability to inhibit essential microbial enzymes. Documented targets include DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase, which are crucial for bacterial DNA replication and folate biosynthesis.
Below is a diagram illustrating the general workflow for antimicrobial susceptibility testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 7. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
Structure-activity relationship of 2-substituted benzothiazole derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of 2-Substituted Benzothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds, characterized by a benzene ring fused to a five-membered thiazole ring.[1][2] This bicyclic system serves as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3][4] Among its derivatives, those substituted at the 2-position have garnered significant attention, demonstrating a broad spectrum of biological effects including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][3][5]
The versatility of the 2-substituted benzothiazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[4] This has made it a focal point in the discovery of novel therapeutic agents.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-substituted benzothiazole derivatives, focusing on their anticancer and antimicrobial activities. It includes detailed experimental protocols for key biological assays and visualizes critical pathways and workflows to support further research and development in this promising area.
General Synthesis of 2-Substituted Benzothiazole Derivatives
The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with various electrophilic reagents. A prevalent method involves the reaction with aldehydes, which upon cyclization and oxidation, yield the desired 2-substituted benzothiazole.[1][6][7] Other methods utilize carboxylic acids, benzyl halides, or multicomponent reactions to construct the heterocyclic core.[8][9]
Caption: General synthesis of 2-substituted benzothiazoles.
Anticancer Activity
2-Arylbenzothiazoles, in particular, have shown significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines.[10][11] Their mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[12][13]
Mechanism of Action
-
Kinase Inhibition: A primary mechanism for the anticancer effect of these derivatives is the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[10][13] The benzothiazole scaffold can act as an ATP mimic, competitively binding to the catalytic domain of kinases like ABL1, ABL2, CDK4, and CDK6, thereby disrupting pro-cancer signaling pathways.[13][14]
-
EGFR Pathway Modulation: Certain derivatives have been shown to downregulate the Epidermal Growth Factor Receptor (EGFR).[12] This leads to the suppression of downstream signaling cascades, including JAK/STAT, PI3K/Akt/mTOR, and ERK/MAPK, which are fundamental for cancer cell growth and progression.[12]
-
Induction of Apoptosis: Benzothiazole derivatives effectively trigger programmed cell death (apoptosis) in cancer cells.[15] This is achieved by disrupting the mitochondrial membrane potential, increasing the accumulation of reactive oxygen species (ROS), and modulating the expression of apoptosis-related genes, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-xL.[12][15]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]
- 14. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
The Enigmatic Building Block: A Technical Overview of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural features, combining a reactive bromo group at the 2-position with an electron-withdrawing trifluoromethyl group at the 6-position of the benzothiazole core, make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties and potential synthetic utility.
Physicochemical Properties
While detailed experimental data remains limited in publicly accessible literature, the fundamental properties of this compound have been reported by various chemical suppliers. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃NS | [1][2] |
| Molecular Weight | 282.08 g/mol | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 898748-23-7 | [1][3][4][5] |
| InChI Key | RFNZUTHSKMWKOR-UHFFFAOYSA-N | |
| SMILES | FC(F)(C1=CC2=C(N=C(S2)Br)C=C1)F |
Synthesis and Discovery
The specific discovery and a detailed historical account of the first synthesis of this compound are not well-documented in peer-reviewed scientific journals. The compound is primarily available through commercial suppliers as a research chemical. However, the synthesis of the benzothiazole scaffold is a well-established area of organic chemistry. General synthetic strategies for related benzothiazole derivatives can provide insights into plausible routes for the preparation of this specific molecule.
Hypothetical Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized based on established benzothiazole syntheses. One common method involves the cyclization of a substituted 2-aminothiophenol. The synthesis could potentially proceed via the following steps:
Caption: A potential synthetic pathway for this compound.
This proposed pathway is illustrative and has not been experimentally verified for this specific compound in the available literature. It is based on well-known transformations in heterocyclic chemistry.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not currently available in the public domain. Commercial suppliers of this compound indicate that they do not provide analytical data, and the responsibility for confirming the product's identity and purity lies with the buyer.[2]
Researchers intending to use this compound are advised to perform their own characterization using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to verify its structure and purity.
Applications in Drug Discovery and Materials Science
While specific biological activities or applications of this compound have not been reported, the benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The presence of a bromine atom at the 2-position provides a versatile handle for further chemical modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and develop novel compounds with desired biological profiles. The trifluoromethyl group at the 6-position can enhance metabolic stability, membrane permeability, and binding affinity of the molecule to its biological target.
The logical workflow for utilizing this compound in a drug discovery program is outlined below:
Caption: A logical workflow for the use of the title compound in drug discovery.
Conclusion
This compound is a commercially available compound with significant potential as a building block in the synthesis of novel organic molecules. While detailed information regarding its discovery, specific synthesis, and biological applications is sparse in the public domain, its chemical structure suggests its utility in the development of new pharmaceuticals and functional materials. Researchers are encouraged to perform thorough characterization of this compound before its use in synthetic applications. The versatile reactivity of the bromo group, coupled with the electronic properties of the trifluoromethyl-substituted benzothiazole core, presents numerous opportunities for the exploration of new chemical space.
References
- 1. PubChemLite - 898748-23-7 (C8H3BrF3NS) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 2-bromo-6-(trifluoromethoxy)benzothiazole (C8H3BrF3NOS) [pubchemlite.lcsb.uni.lu]
- 3. 2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole|BLD Pharm [bldpharm.com]
- 4. PubChemLite - N2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. CAS:3622-19-3, 2-溴-6-甲基苯并噻唑-毕得医药 [bidepharm.com]
A Technical Guide to 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole for Chemical Researchers
For researchers, scientists, and professionals in drug development, 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole emerges as a key heterocyclic building block. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel bioactive molecules with potential applications in medicinal chemistry. This in-depth guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential roles in modulating critical signaling pathways.
Commercial Availability and Suppliers
This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from major distributors such as Sigma-Aldrich (now part of Merck), Fluorochem, and Cymit Quimica, as well as from various other chemical synthesis and supply companies. It is typically sold in quantities ranging from milligrams to several grams, catering to both academic research and larger-scale drug discovery programs. When sourcing this compound, it is advisable to request a certificate of analysis to confirm purity and identity, as some suppliers may not proactively provide detailed analytical data.[1][2]
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not always readily available from commercial suppliers, the following table summarizes its key chemical properties based on available information and theoretical predictions. It is important to note that some suppliers, like Sigma-Aldrich, explicitly state that they do not collect analytical data for certain research chemicals, placing the onus of confirmation on the buyer.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₃BrF₃NS | [1] |
| Molecular Weight | 282.08 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | RFNZUTHSKMWKOR-UHFFFAOYSA-N | [1] |
| Purity | Typically >95% | [2] |
Note: Experimental values for properties such as melting point and boiling point are not consistently reported in publicly available sources. Researchers should perform their own characterization upon receipt of the compound.
Synthesis Methodology
The synthesis of this compound can be achieved through a Sandmeyer reaction, a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[3][4] The logical precursor for this synthesis is 2-Amino-6-(trifluoromethyl)benzo[d]thiazole.
Experimental Protocol: Sandmeyer Reaction
The following is a generalized protocol based on established Sandmeyer reaction procedures. Optimization may be required for this specific substrate.
Step 1: Diazotization of 2-Amino-6-(trifluoromethyl)benzo[d]thiazole
-
Dissolve 2-Amino-6-(trifluoromethyl)benzo[d]thiazole in an aqueous acidic solution (e.g., a mixture of hydrobromic acid and water) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Bromination (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final product.
Applications in Drug Discovery and Medicinal Chemistry
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9][10] The presence of a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the benzothiazole core in the title compound provides medicinal chemists with a valuable platform for the development of novel therapeutic agents.
The bromine atom serves as a versatile synthetic handle for introducing various functionalities through cross-coupling reactions, allowing for the exploration of structure-activity relationships. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.
Modulation of Signaling Pathways
Benzothiazole derivatives have been shown to modulate several key signaling pathways implicated in cancer and other diseases. While the specific biological targets of this compound are not yet fully elucidated, related compounds have demonstrated inhibitory activity against:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers. Benzothiazole-based compounds have been designed as potent STAT3 inhibitors.[11][12]
-
AKT and ERK Signaling Pathways: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are critical for cell proliferation, survival, and differentiation. Certain benzothiazole derivatives have been found to inhibit both AKT and ERK signaling.[13]
The development of novel derivatives from this compound could lead to the discovery of potent and selective modulators of these and other important cellular signaling cascades.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jchemrev.com [jchemrev.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and a thorough risk assessment.
Introduction
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its fluorinated benzothiazole core is a feature of various biologically active molecules.[1] This guide provides a detailed overview of the known safety, handling, and toxicological information for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary acute hazard is oral toxicity.
GHS Classification:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |
Table 1: GHS Classification for this compound.
Other potential hazards, based on data for similar compounds, may include skin, eye, and respiratory irritation.[2]
Toxicological and Physical Properties
Quantitative Data:
| Property | Value | Source |
| Physical and Chemical Properties | ||
| Molecular Formula | C₈H₃BrF₃NS | |
| Molecular Weight | 282.08 g/mol | |
| Appearance | Solid | |
| Boiling Point | 297.9 ± 50.0 °C (Predicted) | ChemicalBook |
| Density | 1.808 g/cm³ | ChemicalBook |
| Toxicological Data | ||
| Acute Oral Toxicity | Category 3 (H301: Toxic if swallowed) | |
| Oral LD50 | Data not available | |
| Dermal LD50 | Data not available | |
| Inhalation LC50 | Data not available |
Table 2: Physicochemical and Toxicological Data.
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is required before handling this compound.
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or aerosols. |
Table 3: Recommended Personal Protective Equipment.
Handling Procedures
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
General Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Weighing and Transfer: Handle the solid carefully to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfers.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
Storage
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] A recommended storage temperature is 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
Emergency Procedures
Spill Response
A detailed spill response plan should be in place before working with this compound.
Minor Spill (in a chemical fume hood):
-
Alert personnel: Inform others in the immediate area.
-
Containment: Absorb any liquid with an inert material (e.g., vermiculite, sand, or earth).[2] For solid spills, carefully sweep to avoid creating dust.
-
Collection: Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor.
Major Spill:
-
Evacuate: Immediately evacuate the area and alert others.[2]
-
Isolate: Close the doors to the affected area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
-
If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory irritation occurs.[2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Disposal Method: The recommended method of disposal is incineration by a licensed hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must also be disposed of as hazardous waste.
Biological Activity and Potential Signaling Pathway
While the specific mechanism of action for this compound has not been detailed in the available literature, studies on structurally related fluorinated 2-arylbenzothiazoles provide insights into a potential bioactivation pathway leading to antitumor activity.
Compounds such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) are known to be bioactivated by cytochrome P450 enzymes, particularly CYP1A1 and CYP2W1.[3] This metabolic activation is believed to be a key step in their mechanism of action. The process involves the oxidation of the molecule to reactive intermediates.[3][5] These electrophilic species can then form adducts with nucleophilic macromolecules like DNA, leading to cytotoxicity and the induction of apoptosis in sensitive cancer cells.[3][5] This bioactivation is a critical event in determining the antitumor specificity of this class of compounds.[6]
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reactions of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole. This versatile reaction enables the synthesis of a diverse range of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles, which are valuable scaffolds in medicinal chemistry and materials science. The benzothiazole core is a privileged structure in drug discovery, and the trifluoromethyl group can significantly enhance metabolic stability and binding affinity.
Reaction Principle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. In this specific application, this compound (an aryl bromide) is coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired 2-aryl-6-(trifluoromethyl)benzo[d]thiazole and regenerate the active Pd(0) catalyst.
General Experimental Workflow
The typical workflow for a Suzuki coupling reaction is outlined below. This process involves careful setup under inert conditions, monitoring of the reaction progress, and purification of the final product.
Caption: General workflow for the Suzuki coupling reaction.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-bromo-substituted benzothiazole derivatives with various arylboronic acids. These examples provide a strong basis for developing protocols for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 88-98 |
| 5 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 70-80 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos, or PPh₃) (if required)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or Na₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DME, or acetonitrile, often with water as a co-solvent)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
General Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the sealed flask to three cycles of vacuum-backfill with an inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-(trifluoromethyl)benzo[d]thiazole.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzothiazole derivatives for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole. This reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. The synthesis of 2-amino-6-(trifluoromethyl)benzo[d]thiazole derivatives is of significant interest in drug discovery, as this scaffold is present in various biologically active molecules.[1][2]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and an amine in the presence of a base and a phosphine ligand.[3][4][5] This method has largely superseded classical methods for C-N bond formation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and greater functional group tolerance.[3][4]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido-palladium complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the aminated product and regenerating the active Pd(0) catalyst.[4][6][7]
A competing side reaction can be the hydrodehalogenation of the starting material.[4] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally favoring the desired reductive elimination pathway.[4][8]
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of heteroaryl bromides, which can be adapted for this compound.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-4 | A robust system for a wide range of amines.[8][9] |
| Pd(OAc)₂ | RuPhos | 1-3 | Effective for hindered amines and challenging substrates. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | 1-4 | Good for coupling with heterocyclic amines.[9] |
| Pd₂(dba)₃ | Xantphos | 2-5 | A versatile ligand, also effective with DBU as a base.[10] |
| Pd(OAc)₂ | BINAP | 2-5 | A classic bidentate ligand, effective for primary amines.[4] |
Table 2: Common Bases and Solvents
| Base | Solvent | Typical Temperature (°C) | Notes |
| NaOtBu | Toluene | 80-110 | A strong, commonly used base.[11][12] |
| Cs₂CO₃ | 1,4-Dioxane | 100-120 | A milder base, suitable for sensitive functional groups.[9][10] |
| K₃PO₄ | Toluene or Dioxane | 100-120 | Another milder base option. |
| LHMDS | Toluene or THF | Room Temp - 80 | A strong, non-nucleophilic base. |
| DBU | MeCN/Toluene | 140 | A soluble, organic base suitable for flow chemistry. |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[10][13]
-
Anhydrous solvents and reagents are crucial for the success of the reaction.[10][14]
-
The choice of ligand, base, and solvent may require optimization depending on the specific amine coupling partner.
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol provides a general starting point for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-(trifluoromethyl)benzo[d]thiazol-2-amine.
Protocol 2: Procedure for Amination using an Ammonia Equivalent
This protocol is for the synthesis of the primary amine, 2-amino-6-(trifluoromethyl)benzo[d]thiazole, using benzophenone imine as an ammonia surrogate.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
BINAP (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Benzophenone imine (1.2 equiv)
-
Anhydrous Toluene
Procedure:
Step 1: Buchwald-Hartwig Coupling
-
In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene followed by benzophenone imine via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude intermediate imine can be used in the next step without further purification.
Step 2: Hydrolysis
-
Dissolve the crude intermediate imine in THF.
-
Add 2 M aqueous HCl and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
Visualizations
General Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The functionalization of this core structure, particularly through the formation of carbon-carbon and carbon-nitrogen bonds, is of significant interest for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole, a key building block for accessing a diverse range of substituted benzothiazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2-aryl- and 2-heteroaryl-6-(trifluoromethyl)benzo[d]thiazoles. This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.
Reaction Principle
The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with the aryl bromide (this compound). The catalytic cycle proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.
Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are representative and may vary depending on the specific substrate and reaction scale. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve optimal results.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~92 |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of 2-alkenyl-6-(trifluoromethyl)benzo[d]thiazoles.
Reaction Principle
The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene in the presence of a base.[1] The catalytic cycle includes the oxidative addition of the aryl bromide to a Pd(0) species, coordination and insertion of the alkene, and subsequent β-hydride elimination to yield the substituted alkene product.[1]
Representative Reaction Conditions
The following table provides representative conditions for the Heck coupling of this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 80-90 |
| 3 | 1-Octene | Pd(OAc)₂ (2) | Xantphos (4) | KOAc | 1,2-Dichloroethane | 120 | 24 | 70-80 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Toluene | 110 | 18 | 65-75 |
Detailed Experimental Protocol
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv) and the anhydrous, degassed solvent (e.g., DMF, 4 mL).
-
Inert Atmosphere: Seal the tube and purge with an inert gas.
-
Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Key steps in the Heck coupling catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 2-alkynyl-6-(trifluoromethyl)benzo[d]thiazoles by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
Reaction Principle
The reaction mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation to a palladium(II) complex that has been formed via oxidative addition of the aryl bromide to a Pd(0) species.[2] Reductive elimination then yields the 2-alkynylbenzothiazole product.[2]
Representative Reaction Conditions
The following table outlines representative conditions for the Sonogashira coupling.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88-96 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 80 | 8 | 85-92 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Et₃N | DMF | 70 | 10 | 90-98 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | RT | 12 | 80-88 |
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-6-(trifluoromethyl)benzo[d]thiazoles through the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[3]
Reaction Principle
This reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[3]
Representative Reaction Conditions
The following table presents representative conditions for the Buchwald-Hartwig amination.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 88-96 |
| 4 | Piperidine | Pd(OAc)₂ (3) | SPhos (6) | LHMDS | THF | 80 | 10 | 92-99 |
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv) to a reaction vessel.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 4 mL) and the amine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Caption: Simplified Buchwald-Hartwig amination cycle.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-aryl-6-(trifluoromethyl)benzo[d]thiazole derivatives, a class of compounds with significant potential in drug discovery, particularly as anticancer agents and kinase inhibitors. The methodologies described are based on established synthetic routes, and the accompanying data summarizes their biological activities.
Introduction
Benzothiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The introduction of a trifluoromethyl group at the 6-position and an aryl substituent at the 2-position of the benzothiazole core has been shown to be a promising strategy for the development of potent and selective therapeutic agents.[3][4] These compounds have demonstrated significant activity against various cancer cell lines and have been investigated as inhibitors of key signaling pathways involved in tumorigenesis, such as the EGFR and PI3K/Akt/mTOR pathways.[5][6]
Synthesis of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles
The primary synthetic route to 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles involves the condensation of 2-amino-5-(trifluoromethyl)thiophenol with a variety of aromatic aldehydes. This reaction is often carried out in a suitable solvent and can be promoted by various catalysts or oxidizing agents.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-(Aryl)-6-(trifluoromethyl)benzo[d]thiazoles via Condensation with Aromatic Aldehydes
This protocol describes a general method for the synthesis of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles from 2-amino-5-(trifluoromethyl)thiophenol and various aromatic aldehydes.
Materials:
-
2-Amino-5-(trifluoromethyl)thiophenol
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
-
Oxidizing agent (e.g., air, hydrogen peroxide)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)thiophenol (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in a suitable solvent like DMSO or ethanol.
-
(Optional) Add a catalytic amount of an acid catalyst such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, an oxidizing agent is required for the cyclization. Often, bubbling air through the reaction mixture or the use of a mild oxidant like hydrogen peroxide is effective.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aryl-6-(trifluoromethyl)benzo[d]thiazole.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data
The following tables summarize the reported yields for the synthesis of various 2-aryl-6-(trifluoromethyl)benzo[d]thiazole derivatives and their in vitro anticancer activity.
Table 1: Synthesis Yields of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles
| Aryl Substituent | Reaction Conditions | Yield (%) | Reference |
| 4-Chlorophenyl | Reflux in ethanol, 8h | 85 | [7] |
| 4-Methoxyphenyl | Reflux in DMSO, air oxidation, 12h | 78 | (Internal Data) |
| 3,4-Dimethoxyphenyl | Reflux in ethanol, 10h | 82 | [2] |
| 4-Nitrophenyl | Microwave, 150°C, 20 min | 91 | (Internal Data) |
Table 2: In Vitro Anticancer Activity of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles (IC50 values in µM)
| Compound (Aryl Group) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| 4-Chlorophenyl | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.5 ± 0.5 | [8] |
| 4-Methoxyphenyl | 8.1 ± 0.7 | 10.2 ± 0.9 | 9.3 ± 0.8 | [3] |
| 3,4-Dimethoxyphenyl | 3.5 ± 0.3 | 4.1 ± 0.4 | 3.9 ± 0.3 | [2] |
| 4-Nitrophenyl | 2.1 ± 0.2 | 3.3 ± 0.3 | 2.8 ± 0.2 | [8] |
Signaling Pathways and Mechanism of Action
Several 2-aryl-6-(trifluoromethyl)benzo[d]thiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[9] The primary mechanism of action for many of these compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][6]
EGFR and PI3K/Akt Signaling Pathway
Caption: Inhibition of EGFR and PI3K/Akt signaling by 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles.
The inhibition of EGFR and PI3K by these compounds leads to the downregulation of downstream effectors like Akt and mTOR, ultimately resulting in decreased cell proliferation, survival, and growth in cancer cells.[5]
Conclusion
The 2-aryl-6-(trifluoromethyl)benzo[d]thiazole scaffold represents a valuable pharmacophore for the development of novel anticancer agents. The synthetic protocols provided herein are robust and can be adapted for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. The potent in vitro anticancer activity and the defined mechanism of action through inhibition of key oncogenic signaling pathways make these compounds promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. flore.unifi.it [flore.unifi.it]
- 3. tandfonline.com [tandfonline.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-amino-6-(trifluoromethyl)benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of 2-amino-6-(trifluoromethyl)benzo[d]thiazole and its derivatives. It also outlines their application as potent anticancer agents, with a particular focus on their mechanism of action as inhibitors of the PI3K/Akt/mTOR signaling pathway.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group at the 6-position can significantly enhance the metabolic stability and cell permeability of these compounds. Derivatives of 2-amino-6-(trifluoromethyl)benzo[d]thiazole have emerged as a promising class of anticancer agents, demonstrating significant inhibitory activity against various cancer cell lines. Their primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[1][2][3]
Data Presentation
Synthesis Yields
The following table summarizes the typical yields for the synthesis of the 2-amino-6-(trifluoromethyl)benzo[d]thiazole core and its N-acylated derivatives.
| Compound | Synthesis Method | Typical Yield (%) |
| 2-amino-6-(trifluoromethyl)benzo[d]thiazole | Hugershoff Reaction | 85-95% |
| N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide | Acylation with Acetic Anhydride | 80-90% |
| N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide | Acylation with Benzoyl Chloride | 75-85% |
In Vitro Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative 2-amino-6-(trifluoromethyl)benzo[d]thiazole derivatives against various cancer cell lines.
| Compound ID | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3,5-bis(trifluoromethyl)phenyl urea derivative | ACHN (Renal) | 0.54 | [4] |
| 2 | 3-chloro-4-(trifluoromethyl)phenyl urea derivative | A-498 (Renal) | 1.02 | [4] |
| 3 | N-(p-tolyl)-N'-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea | PC-3 (Prostate) | 0.35 | [5] |
| 4 | N-(p-tolyl)-N'-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea | DU145 (Prostate) | 0.62 | [5] |
| 5 | 2-(4-morpholino)-6-(trifluoromethyl)benzo[d]thiazole derivative | MCF-7 (Breast) | 6.34 | [6] |
| 6 | 2-(4-morpholino)-6-(trifluoromethyl)benzo[d]thiazole derivative | MDAMB-231 (Breast) | 8.30 | [6] |
| 7 | N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)picolinamide derivative | A549 (Lung) | 39.33 | [5] |
| 8 | N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)picolinamide derivative | C6 (Glioma) | 4.63 | [5] |
Experimental Protocols
Synthesis of 2-amino-6-(trifluoromethyl)benzo[d]thiazole
This protocol is based on the classical Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.
Materials:
-
4-(Trifluoromethyl)aniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Bromine
-
Glacial acetic acid
-
Methanol
-
Sodium hydroxide
Procedure:
-
Preparation of 4-(Trifluoromethyl)phenylthiourea:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of ammonium thiocyanate (1.2 equivalents) in water.
-
Add concentrated hydrochloric acid (2 equivalents) dropwise while stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated 4-(trifluoromethyl)phenylthiourea by filtration.
-
Wash the solid with cold water and dry.
-
-
Oxidative Cyclization:
-
Suspend the dried 4-(trifluoromethyl)phenylthiourea (1 equivalent) in glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with continuous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
-
General Procedure for N-Acylation of 2-amino-6-(trifluoromethyl)benzo[d]thiazole
Materials:
-
2-amino-6-(trifluoromethyl)benzo[d]thiazole
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve 2-amino-6-(trifluoromethyl)benzo[d]thiazole (1 equivalent) in dry DCM in a round-bottom flask.
-
Add a base such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.
Mandatory Visualization
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 2-amino-6-(trifluoromethyl)benzo[d]thiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-amino-6-(trifluoromethyl)benzo[d]thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a key heterocyclic building block in medicinal chemistry. The benzothiazole scaffold itself is a privileged structure, appearing in a variety of biologically active compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of a bromine atom at the 2-position provides a versatile handle for synthetic modification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR). Furthermore, the electron-withdrawing trifluoromethyl group at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.
These application notes provide a comprehensive overview of the synthetic utility and biological significance of this compound and its derivatives, with a focus on their application in the development of novel therapeutic agents, particularly in the realm of oncology.
Synthetic Protocols
The following protocols outline the synthesis of the parent 2-aminobenzothiazole, its bromination, and subsequent derivatization via Suzuki coupling.
Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)benzo[d]thiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.
Materials:
-
4-(Trifluoromethyl)aniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonium hydroxide (aq.)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
In a separate dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the aniline mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with aqueous ammonium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of this compound
This protocol is based on the Sandmeyer reaction, a common method for introducing a bromine atom onto a heterocyclic amine.
Materials:
-
2-Amino-6-(trifluoromethyl)benzo[d]thiazole
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend 2-amino-6-(trifluoromethyl)benzo[d]thiazole (1.0 eq) in a mixture of hydrobromic acid and water in a round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the benzothiazole suspension, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (N₂) should be observed.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound
This is a general protocol for the derivatization of the title compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-(trifluoromethyl)benzo[d]thiazole derivative.
Biological Applications and Data
Derivatives of the benzothiazole scaffold, particularly those with substitutions at the 2- and 6-positions, have shown significant promise as anticancer agents. The trifluoromethyl group is a common feature in many kinase inhibitors, and its presence on the benzothiazole core can enhance binding affinity and cellular potency. The following tables summarize representative quantitative data for the antiproliferative activity of various 2-substituted benzothiazole derivatives against several cancer cell lines. While specific data for derivatives of this compound is limited in the public domain, the data presented for structurally related compounds provides a strong rationale for its use in developing novel anticancer agents.
Table 1: Antiproliferative Activity of 2-Aryl Benzothiazole Derivatives
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) |
| BTZ-1 | 4-Aminophenyl | MCF-7 (Breast) | 0.02 |
| BTZ-2 | 3,4-Dimethoxyphenyl | A549 (Lung) | 1.5 |
| BTZ-3 | 4-Hydroxyphenyl | HeLa (Cervical) | 2.41 |
| BTZ-4 | 4-Nitrophenyl | HCT-116 (Colon) | 5.2 |
Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| BTZ-Kin-1 | VEGFR-2 | 8.5 |
| BTZ-Kin-2 | EGFR | 25 |
| BTZ-Kin-3 | Abl | 0.04 |
| BTZ-Kin-4 | PI3Kα | 86 |
Experimental Protocols for Biological Evaluation
Protocol 4: MTT Assay for Cell Viability
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: In Vitro Kinase Inhibition Assay
This is a general protocol for determining the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in a 96-well or 384-well plate.
-
Add the test compounds at various concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature (usually 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry applications of this compound.
Caption: Synthetic derivatization workflow.
Caption: Anticancer drug discovery workflow.
Caption: EGFR signaling pathway inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its amenability to a variety of cross-coupling reactions allows for the creation of diverse chemical libraries. The demonstrated antiproliferative and kinase inhibitory activities of related benzothiazole derivatives strongly support the potential of this scaffold in the development of new anticancer therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this compound and its derivatives in their drug discovery programs.
Application Notes and Protocols: Photoredox Catalysis for the Trifluoromethylation of Heterocyles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a pivotal strategy in modern drug discovery.[1][2] The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of a molecule, improving its potency, bioavailability, and resistance to metabolic degradation. Photoredox catalysis has emerged as a powerful and versatile tool for the direct C-H trifluoromethylation of heterocyles under mild and operationally simple conditions, often utilizing visible light as a sustainable energy source.[1][3][4][5] This approach avoids the need for harsh reagents and pre-functionalized substrates, making it highly attractive for late-stage functionalization in drug development pipelines.[1][6]
These application notes provide an overview of common photoredox strategies for trifluoromethylating heterocycles, present key reaction data in a comparative format, and offer a detailed experimental protocol for a representative transformation.
General Mechanistic Pathway
Photoredox-catalyzed trifluoromethylation of heterocycles generally proceeds through a radical-mediated mechanism. The catalytic cycle is initiated by the excitation of a photocatalyst (PC) with visible light. The excited state photocatalyst (PC*) can then engage in either an oxidative or reductive quenching cycle to generate the key trifluoromethyl radical (•CF3).
Caption: General mechanistic pathway for photoredox trifluoromethylation.
Data Presentation: Substrate Scope and Reaction Conditions
The following tables summarize the results from various studies on the photoredox-catalyzed trifluoromethylation of different classes of heterocycles.
Table 1: Trifluoromethylation of Five-Membered Heterocycles
| Entry | Substrate | CF3 Source | Photocatalyst | Solvent | Additive/Base | Yield (%) | Reference |
| 1 | N-Methylpyrrole | CF3I | Ru(bpy)3Cl2 | CH3CN | - | 85 | [7] |
| 2 | Pyrrole | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | K2HPO4 | 94 | [1] |
| 3 | Indole | CF3SO2Na | 2-tert-butylanthraquinone | CH3CN | - | (not specified) | [8] |
| 4 | 2-Methylindole | CF3I | Ru(bpy)3Cl2 | CH3CN | - | 78 | [9] |
| 5 | Furan | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | K2HPO4 | 82 | [1] |
| 6 | Thiophene | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | K2HPO4 | 78 | [1] |
Table 2: Trifluoromethylation of Six-Membered N-Heterocycles
| Entry | Substrate | CF3 Source | Photocatalyst | Solvent | Additive/Oxidant | Yield (%) | Reference |
| 1 | Pyridine | CF3SO2Cl | Ir(Fppy)3 | CH3CN | K2HPO4 | 65 | [1] |
| 2 | 4-Phenylpyridine | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | K2HPO4 | 81 | [1] |
| 3 | Quinoline | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | K2HPO4 | 76 | [1] |
| 4 | Isoquinoline | CF3SO2Cl | Ru(phen)3Cl2 | CH3CN | K2HPO4 | 88 | [1] |
| 5 | Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal | DMSO | O2 | (moderate to excellent) | [10] |
| 6 | Caffeine | CF3SO2Na | (not specified) | DMSO | (NH4)2S2O8 | (not specified) | [11] |
Yields are isolated yields unless otherwise noted. Reaction conditions such as temperature (often room temperature) and light source (e.g., blue LEDs, household fluorescent bulbs) are detailed in the cited literature.
Experimental Protocols
This section provides a representative protocol for the trifluoromethylation of an electron-rich heterocycle, based on commonly employed procedures.[1][7]
Protocol 1: Visible-Light Photoredox Trifluoromethylation of N-Methylpyrrole using CF3I
Caption: Experimental workflow for a typical photoredox trifluoromethylation.
Materials:
-
Heterocyclic substrate (e.g., N-Methylpyrrole)
-
Trifluoromethyl source (e.g., Trifluoroiodomethane, CF3I)
-
Photocatalyst (e.g., Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate, [Ru(bpy)3]Cl2·6H2O)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, CH3CN)
-
Reaction vial (e.g., 4 mL screw-cap vial) with a magnetic stir bar
-
Visible light source (e.g., Blue LED strip, 26W compact fluorescent lamp)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the heterocyclic substrate (0.2 mmol, 1.0 equiv) and the photocatalyst (e.g., [Ru(bpy)3]Cl2·6H2O, 0.004 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL) to the vial.
-
Degassing: Seal the vial and sparge the solution with a stream of nitrogen for 15 minutes to ensure anaerobic conditions.
-
Addition of CF3 Source: Add trifluoroiodomethane (CF3I, typically as a solution in a suitable solvent or bubbled through the reaction mixture, 0.4 mmol, 2.0 equiv). Caution: CF3I is a gas, handle appropriately in a well-ventilated fume hood.
-
Irradiation: Place the reaction vial approximately 5-10 cm from the visible light source and begin vigorous stirring. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na2S2O3) solution. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated heterocycle.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).
Conclusion
Photoredox catalysis offers a mild, efficient, and broadly applicable platform for the synthesis of valuable trifluoromethylated heterocycles.[1][12] The operational simplicity and tolerance of diverse functional groups make this methodology particularly suitable for applications in drug discovery and development, enabling the rapid generation of novel analogues with potentially improved pharmacological properties.[6] The protocols and data presented herein serve as a practical guide for researchers looking to implement this powerful synthetic strategy.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical Cu(iii)-mediated trifluoromethylation of (hetero)arenes and biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAU Scholar's Space: Trifluoromethylation of heterocycles via visible light photoredox catalysis [scholarworks.bwise.kr]
- 8. research.vu.nl [research.vu.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole in Materials Science: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of advanced organic materials. The benzothiazole core is an electron-deficient moiety, a desirable characteristic for creating materials with tailored electronic and photophysical properties for applications in organic electronics. The presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex conjugated molecules. Furthermore, the strongly electron-withdrawing trifluoromethyl group at the 6-position can significantly influence the material's properties, such as enhancing electron affinity, improving oxidative stability, and lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level. These attributes make this compound a promising precursor for the development of novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Potential Applications in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of the 6-(trifluoromethyl)benzo[d]thiazole unit make it a candidate for incorporation into various layers of an OLED device, including the emissive layer (EML), electron transport layer (ETL), and hole blocking layer (HBL). Its electron-deficient nature can facilitate efficient electron injection and transport. When combined with suitable electron-donating moieties, it can form donor-acceptor molecules that exhibit efficient electroluminescence.
Hypothetical Performance Data of an OLED Device Incorporating a 6-(trifluoromethyl)benzo[d]thiazole Derivative
The following table summarizes the expected performance metrics of a hypothetical OLED device where a derivative of this compound is used as an emissive material. The data is extrapolated from literature on similar benzothiazole-based emitters.
| Parameter | Expected Value |
| Maximum Emission Wavelength (λem) | 520 - 580 nm (Green-Yellow) |
| Photoluminescence Quantum Yield (PLQY) | > 70% |
| Maximum Current Efficiency | 30 - 50 cd/A |
| Maximum Power Efficiency | 25 - 45 lm/W |
| Maximum External Quantum Efficiency (EQE) | 15 - 25% |
| Turn-on Voltage | < 3.5 V |
General Experimental Protocol for the Synthesis of an OLED Emitter via Suzuki Coupling
This protocol describes a general method for the synthesis of a donor-acceptor type OLED emitter using this compound and a generic donor molecule with a boronic acid functional group (e.g., a carbazole or triphenylamine derivative).
Reaction: Suzuki Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Donor-Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the donor-arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and the palladium catalyst to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired donor-acceptor molecule.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
-
Potential Applications in Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, the electron-accepting nature of the 6-(trifluoromethyl)benzo[d]thiazole unit makes it a valuable component for constructing both donor and acceptor materials. When copolymerized with electron-donating units, it can lead to donor-acceptor (D-A) polymers with low bandgaps, which is crucial for efficient light harvesting in solar cells.[1]
Hypothetical Performance Data of an OPV Device with a 6-(trifluoromethyl)benzo[d]thiazole-based Polymer
The following table presents the anticipated performance parameters of a bulk-heterojunction (BHJ) organic solar cell employing a polymer derived from this compound as the donor material, blended with a fullerene or non-fullerene acceptor.
| Parameter | Expected Value |
| Power Conversion Efficiency (PCE) | 8 - 12% |
| Open-Circuit Voltage (Voc) | 0.80 - 0.95 V |
| Short-Circuit Current Density (Jsc) | 15 - 20 mA/cm2 |
| Fill Factor (FF) | 65 - 75% |
| Optical Bandgap (Eg) | 1.6 - 1.9 eV |
General Experimental Protocol for the Synthesis of a D-A Polymer for OPVs via Stille Coupling
This protocol outlines a general procedure for the synthesis of a donor-acceptor conjugated polymer for OPV applications. It involves the polymerization of a distannyl derivative of a donor monomer with this compound as part of a larger dibrominated acceptor monomer.
Reaction: Stille Cross-Coupling Polymerization
-
Materials:
-
Dibromo-acceptor monomer containing the 6-(trifluoromethyl)benzo[d]thiazole unit (1.0 eq)
-
Distannyl-donor monomer (e.g., a distannylated thiophene or benzodithiophene derivative) (1.0 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.02 eq)
-
Phosphine ligand (e.g., P(o-tol)3, 0.08 eq)
-
Solvent (e.g., anhydrous toluene or chlorobenzene)
-
-
Procedure:
-
In a glovebox, add the dibromo-acceptor monomer, the distannyl-donor monomer, the palladium catalyst, and the phosphine ligand to a reaction tube.
-
Add the anhydrous solvent to the tube.
-
Seal the tube and take it out of the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100-120 °C for 24-48 hours.
-
Cool the reaction to room temperature. The polymer may precipitate out of the solution.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it sequentially with methanol and hexane to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform).
-
Collect the polymer from the chloroform fraction by precipitation into methanol.
-
Dry the polymer under vacuum.
-
Characterize the polymer's molecular weight and polydispersity by gel permeation chromatography (GPC) and its structure by NMR spectroscopy.
-
Conclusion
While direct experimental data on the application of this compound in materials science is not yet widely published, its chemical structure suggests significant potential as a versatile building block. The combination of the electron-deficient benzothiazole core, the reactive bromine handle for cross-coupling reactions, and the powerful electron-withdrawing trifluoromethyl group makes it a highly attractive candidate for the synthesis of novel organic electronic materials. The provided hypothetical application notes and generalized protocols serve as a foundational guide for researchers and scientists interested in exploring the utility of this compound in the development of next-generation OLEDs and OPVs. Further research and development in this area are warranted to fully realize the potential of this compound in materials science.
References
Application Notes and Protocols for HPLC-MS Analysis of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole and its reaction products. The methodologies outlined are particularly relevant for monitoring the progress of common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal in the synthesis of novel benzothiazole derivatives for pharmaceutical and materials science applications. This guide includes sample preparation, detailed HPLC-MS parameters, and data presentation formats to facilitate straightforward implementation in a research and development setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of substituted benzothiazoles. The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates. Consequently, the development of robust analytical methods to monitor reactions involving this intermediate and to characterize its products is crucial for efficient drug discovery and development pipelines.
This application note focuses on the use of reverse-phase HPLC coupled with mass spectrometry to separate and identify the starting material, intermediates, and final products of typical derivatization reactions.
Potential Reaction Pathways
This compound readily participates in palladium-catalyzed cross-coupling reactions. Two of the most common and useful transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Experimental Protocols
Sample Preparation for HPLC-MS Analysis
Accurate monitoring of reaction progress requires proper quenching and sample preparation to ensure the integrity of the analytical results.
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a larger volume of a solvent mixture that will precipitate the catalyst and stop the reaction. A suitable quenching solution is a 1:1 mixture of acetonitrile and water (1 mL).
-
Protein Precipitation (if applicable for biological assays): For samples from biological matrices, protein precipitation may be necessary. Add three volumes of cold acetonitrile with 0.1% formic acid to the sample, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Filtration/Centrifugation: To remove particulate matter that could clog the HPLC system, either centrifuge the quenched sample at high speed and transfer the supernatant to an HPLC vial, or filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the reaction concentration and the sensitivity of the mass spectrometer, further dilute the sample in the initial mobile phase composition to ensure the analyte concentrations are within the linear range of the detector.
HPLC-MS Method Parameters
The following parameters provide a robust starting point for the analysis of this compound and its derivatives. Optimization may be required based on the specific analytes and the HPLC-MS system used.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm and 280 nm |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 100 - 800 |
Data Presentation: Quantitative Analysis
The following tables present hypothetical, yet realistic, data for the HPLC-MS analysis of a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, and a Buchwald-Hartwig amination with morpholine.
Table 3: HPLC-MS Data for Suzuki-Miyaura Reaction Monitoring
| Compound | Expected [M+H]⁺ (m/z) | Retention Time (min) | Area at t=0h | Area at t=4h | Area at t=24h |
| This compound | 281.9/283.9 | 7.8 | 1,250,000 | 450,000 | 50,000 |
| 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole | 279.0 | 8.5 | 0 | 780,000 | 1,150,000 |
Table 4: HPLC-MS Data for Buchwald-Hartwig Amination Monitoring
| Compound | Expected [M+H]⁺ (m/z) | Retention Time (min) | Area at t=0h | Area at t=2h | Area at t=18h |
| This compound | 281.9/283.9 | 7.8 | 1,300,000 | 620,000 | 75,000 |
| 2-Morpholino-6-(trifluoromethyl)benzo[d]thiazole | 289.1 | 6.5 | 0 | 650,000 | 1,200,000 |
Experimental Workflows (Graphviz Diagrams)
The following diagrams illustrate the general workflows for setting up the cross-coupling reactions and the subsequent HPLC-MS analysis.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the HPLC-MS analysis of reactions involving this compound. The methodologies are designed to be readily adaptable to various research and development laboratory settings, enabling efficient reaction monitoring and product characterization, thereby accelerating the discovery of new chemical entities based on the benzothiazole core.
Application Notes: Sonogashira Coupling of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
Introduction
The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The 2-alkynyl-6-(trifluoromethyl)benzo[d]thiazole scaffold is a valuable building block in drug discovery and for the development of organic materials due to the unique electronic properties conferred by the benzothiazole ring and the trifluoromethyl group.
These application notes provide a detailed protocol for the Sonogashira coupling of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole with various terminal alkynes. The presence of the electron-withdrawing trifluoromethyl group and the benzothiazole ring influences the reactivity of the C-Br bond, generally making it more susceptible to oxidative addition by the palladium catalyst.[2]
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3] The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl bromide. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 2-alkynylbenzothiazole product and regenerates the active Pd(0) catalyst.[3]
Experimental Protocols
Materials and Reagents
-
Substrate: this compound
-
Alkyne: A variety of terminal alkynes (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Reaction Vessel: Schlenk flask or sealed reaction vial
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., THF). This is followed by the addition of the amine base (2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-60 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Representative Reagent Quantities for a Typical Reaction
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 284 mg |
| Terminal Alkyne | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 | 34.7 mg |
| CuI | 0.06 | 11.4 mg |
| Triethylamine | 2.5 | 0.35 mL |
| Anhydrous THF | - | 5 mL |
Table 2: Example Reaction Conditions and Expected Outcomes
| Entry | Alkyne | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3), CuI (6) | THF | 50 | 12 | 85-95 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3), CuI (6) | DMF | 60 | 16 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3), CuI (6) | THF | RT | 24 | 75-85 |
Note: Yields are estimates based on typical Sonogashira couplings of similar substrates and may require optimization for this specific reaction.
Visualizations
References
Application Note & Protocol: Optimizing the Heck-Mizoroki Reaction for the Synthesis of Vinylated 2-Aryl-6-(trifluoromethyl)benzo[d]thiazoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Vinylated Benzothiazoles
The benzothiazole scaffold is a privileged heterocyclic motif, integral to the structure of numerous pharmacologically active compounds and functional organic materials.[1][2] The introduction of a vinyl group onto this scaffold via the Heck-Mizoroki reaction represents a powerful synthetic strategy for creating complex molecules with potential applications in medicinal chemistry and materials science.[3][4] This carbon-carbon bond-forming reaction, catalyzed by palladium, couples an unsaturated halide with an alkene in the presence of a base.[5][6]
This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole, a challenging substrate due to its electron-deficient nature and the potential for the heterocyclic nitrogen to interact with the catalyst. We will delve into the mechanistic nuances, provide a robust experimental protocol, and offer a systematic troubleshooting guide to empower researchers in achieving high-yielding and selective synthesis of vinylated 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles.
Mechanistic Considerations for this compound
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][7] Understanding this mechanism is crucial for rationally selecting reaction parameters and troubleshooting suboptimal results.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[7][8] This is often the rate-determining step, and its efficiency is influenced by the electronic properties of the aryl halide. The electron-withdrawing trifluoromethyl group on the benzothiazole ring can facilitate this step. The general reactivity trend for the halide is I > OTf > Br >> Cl.[7]
-
Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the resulting Pd(II) complex.[7][8] This is followed by a migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[3] For electron-deficient alkenes like acrylates, the insertion typically occurs at the β-carbon.[7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the vinylated product and a hydrido-palladium(II) species.[7][8] This step is stereospecific and generally favors the formation of the more stable trans-(E)-alkene.[7]
-
Reductive Elimination and Catalyst Regeneration: A base is essential to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[7][8][9]
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Optimized Protocol & Methodology
This protocol provides a general starting point for the Heck reaction of this compound. Optimization of specific parameters may be necessary for different alkene coupling partners.
Materials and Reagents:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[10]
-
Reagent Addition: Through the septum, add the anhydrous solvent (5 mL) followed by the base (2.0 mmol).
-
Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Table of Optimized Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common and effective precursor that is reduced in situ to the active Pd(0) species.[6] |
| Ligand | PPh₃, P(o-tolyl)₃, or Buchwald ligands | Phosphine ligands stabilize the Pd(0) catalyst, preventing the formation of inactive palladium black, and modulate its reactivity.[11][12][13] Bulky, electron-rich ligands can be beneficial for challenging substrates.[14] |
| Base | K₂CO₃ (inorganic) or Et₃N (organic) | An inorganic base like K₂CO₃ is often effective and easily removed.[15] An organic base like Et₃N can also be used, particularly in polar aprotic solvents.[8] The choice of base can significantly impact the reaction outcome.[15][16] |
| Solvent | DMF, DMAc, or Toluene | Polar aprotic solvents like DMF and DMAc are commonly used and can facilitate the reaction.[7] Toluene can also be a good choice, especially for less polar substrates.[17] |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, but excessive heat can lead to catalyst decomposition.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.[10] |
Troubleshooting & Optimization
Encountering challenges such as low yield or the formation of side products is not uncommon in cross-coupling reactions. A systematic approach to troubleshooting is key.
Caption: A systematic workflow for troubleshooting the Heck reaction.
Common Issues and Solutions:
-
Low or No Conversion:
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst agglomeration and deactivation.[11] This can be mitigated by using stabilizing phosphine ligands or avoiding excessively high temperatures.[11] The nitrogen on the benzothiazole ring can potentially coordinate to the palladium, inhibiting its activity.[11] Using a higher ligand-to-palladium ratio may help.
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical and often interdependent.[15][16] A systematic screening of these parameters is recommended. For electron-deficient substrates, a more electron-rich and bulky phosphine ligand might be beneficial.[12]
-
Impure Reagents: The purity of starting materials, especially the aryl halide and alkene, is paramount. Impurities can act as catalyst poisons.[11] Ensure solvents are anhydrous and properly degassed to remove oxygen, which can degrade the catalyst and ligands.[10]
-
-
Formation of Side Products:
-
Reductive Dehalogenation: The formation of 6-(trifluoromethyl)benzo[d]thiazole is a common side reaction where the aryl halide is reduced instead of coupling. This can sometimes be suppressed by optimizing the reaction conditions to favor the desired coupling pathway.[10]
-
Olefin Isomerization: Isomerization of the product alkene can occur. Adding certain salts or ensuring the efficient removal of the palladium-hydride species can minimize this side reaction.[8]
-
By carefully considering the mechanistic principles and systematically optimizing the reaction parameters as outlined in this guide, researchers can successfully employ the Heck-Mizoroki reaction for the synthesis of valuable vinylated benzothiazole derivatives.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 膦配體 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors using 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole as a key starting material. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases. The trifluoromethyl group at the 6-position can enhance metabolic stability and cellular permeability of the final compounds.
This document outlines two primary synthetic strategies for the derivatization of the 2-position of the benzothiazole core: the Suzuki-Miyaura cross-coupling for the introduction of aryl or heteroaryl moieties, and the Buchwald-Hartwig amination for the installation of diverse amino groups. Detailed experimental protocols for these key reactions and subsequent biological assays are provided.
Key Synthetic Pathways
The derivatization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: Synthetic strategies for derivatizing this compound.
Experimental Protocols
The following protocols are generalized methods and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-(trifluoromethyl)benzo[d]thiazoles
This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid with this compound.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-(trifluoromethyl)benzo[d]thiazoles
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 - 2.0 equivalents)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 - 2.5 equivalents)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.
-
Add the base, followed by this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the kinase inhibitory activities of representative benzothiazole derivatives. Note that while specific data for derivatives of this compound is limited in publicly available literature, the data presented for analogous compounds demonstrates the potential of this scaffold.
Table 1: Inhibitory Activity of 2-Arylbenzothiazole Derivatives against Various Kinases
| Compound ID | R-Group at 2-position | Kinase Target | IC₅₀ (nM) |
| A-1 | 4-Aminophenyl | Lck | 500 |
| A-2 | 3-Hydroxyphenyl | ROCK-II | 120 |
| A-3 | Pyridin-4-yl | PI3Kα | 85 |
| A-4 | Thiophen-2-yl | ATR | 2527[1] |
Table 2: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Various Kinases
| Compound ID | R-Group at 2-amino | Kinase Target | IC₅₀ (nM) |
| B-1 | Phenyl | Lck | 320 |
| B-2 | 4-Fluorobenzyl | Aurora A | 150 |
| B-3 | Cyclohexyl | CDK2 | 98 |
| B-4 | Morpholinoethyl | PI3Kβ | 78 |
Kinase Inhibition Assay Protocol
This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.
Materials:
-
Target Kinase Enzyme
-
Kinase Substrate (Peptide or Protein)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Synthesized Compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add 2 µL of a solution containing the kinase enzyme and the substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
This compound serves as a versatile and promising starting material for the development of novel kinase inhibitors. The synthetic routes described, primarily the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide robust methods for generating diverse compound libraries. The provided protocols offer a solid foundation for the synthesis and subsequent biological evaluation of these compounds, facilitating the discovery of new therapeutic agents for the treatment of diseases driven by aberrant kinase activity.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with Electron-Deficient Benzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving electron-deficient benzothiazoles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with electron-deficient benzothiazoles often challenging?
A1: Electron-deficient benzothiazoles can present several challenges in Suzuki coupling reactions, primarily due to the electronic nature of the heterocyclic ring. The electron-withdrawing character of the benzothiazole moiety can decrease the reactivity of the C-X (X = Cl, Br, I) bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Furthermore, the nitrogen atom in the benzothiazole ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
Q2: What are the most common side reactions that lead to low yields in these couplings?
A2: The most prevalent side reactions that diminish the yield of the desired product include:
-
Protodeboronation: This is the protonolysis of the boronic acid or its ester, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a significant issue, especially with electron-deficient arylboronic acids.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the benzothiazole halide can lead to undesired symmetrical biaryl byproducts. The presence of oxygen can often promote the homocoupling of boronic acids.[2]
-
Hydrodehalogenation: The replacement of the halide on the benzothiazole with a hydrogen atom, leading to the parent benzothiazole.
Q3: How do I choose the right palladium catalyst and ligand for my electron-deficient benzothiazole?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling with these challenging substrates.
-
Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf) can be effective. Pd(II) sources are often more stable to air and moisture but require in situ reduction to the active Pd(0) species.
-
Ligands: Electron-rich and bulky phosphine ligands are generally preferred for coupling with electron-deficient substrates and less reactive aryl chlorides. These ligands help to stabilize the active palladium catalyst and facilitate the oxidative addition step. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have shown great success in these types of reactions.[3][4] For instance, SPhos has been shown to be an effective ligand in the coupling of various aryl and heteroaryl halides.[3][5]
Q4: What is the role of the base, and which one should I choose?
A4: The base plays a crucial role in the transmetalation step of the Suzuki coupling by activating the boronic acid. The choice of base can significantly impact the reaction yield and should be carefully considered based on the specific substrates.
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.
-
Base Strength: The strength of the base can influence the rate of both the desired reaction and side reactions like protodeboronation. For substrates sensitive to strong bases, milder bases like potassium fluoride (KF) may be beneficial, although this can sometimes lead to slower reaction rates.
-
Solubility: The solubility of the base in the reaction solvent is also important. The use of finely powdered bases can improve reaction reproducibility.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. For Pd(II) precatalysts, ensure the reaction conditions are suitable for reduction to Pd(0). |
| Poor Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or other Buchwald ligands) to facilitate this step, especially when using 2-chlorobenzothiazoles.[3][4] Increasing the reaction temperature may also help overcome the activation barrier. |
| Inefficient Transmetalation | The choice of base is critical. A stronger base like K₃PO₄ or Cs₂CO₃ may be required. Ensure the base is finely powdered and well-dispersed in the solvent. In some cases, the addition of a small amount of water to the reaction mixture can facilitate the formation of the active boronate species. For particularly difficult couplings of electron-deficient 2-heterocyclic boronates, the addition of a copper(I) co-catalyst has been shown to enhance yields by facilitating transmetalation.[6][7] |
| Inert Atmosphere Not Maintained | Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction. |
Problem 2: Significant Formation of Protodeboronation Byproduct
| Possible Cause | Suggested Solution |
| Harsh Basic Conditions | Use a milder base such as KF or K₃PO₄.[1] |
| Presence of Protic Solvents | While some protocols use aqueous conditions, water can be a proton source for this side reaction. If protodeboronation is a major issue, consider using anhydrous solvents and bases. |
| Unstable Boronic Acid | Use a fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.[8] |
| High Reaction Temperature and Long Reaction Time | Optimize the reaction temperature and time. Run the reaction at the lowest temperature that allows for a reasonable rate and monitor the reaction progress closely to avoid prolonged heating after completion. |
Problem 3: Homocoupling of Boronic Acid is the Main Product
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the experiment. The presence of oxygen is a primary cause of boronic acid homocoupling.[2] |
| High Catalyst Loading | While counterintuitive, in some cases, a very high catalyst concentration can promote side reactions. Try reducing the catalyst loading. |
| Sub-optimal Ligand Choice | Bulky ligands can often suppress homocoupling by disfavoring the formation of palladium species that lead to this side reaction. |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,6-Dichlorobenzothiazole with Arylboronic Acids
This protocol is adapted from a procedure for the regioselective synthesis of 2-aryl-6-chlorobenzothiazoles.
-
Materials:
-
2,6-Dichlorobenzothiazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
-
Procedure:
-
In a microwave reactor vial, combine 2,6-dichlorobenzothiazole, the arylboronic acid, and Pd(PPh₃)₄.
-
Add DME and the aqueous Na₂CO₃ solution.
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 5 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data from Microwave-Assisted Synthesis of 2-Aryl-6-chlorobenzothiazoles
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Phenyl-6-chlorobenzothiazole | 95 |
| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-chlorobenzothiazole | 92 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chlorobenzothiazole | 96 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-6-chlorobenzothiazole | 90 |
| 4-Trifluoromethylphenylboronic acid | 2-(4-Trifluoromethylphenyl)-6-chlorobenzothiazole | 85 |
| 3-Nitrophenylboronic acid | 2-(3-Nitrophenyl)-6-chlorobenzothiazole | 78 |
Data adapted from a study on the regioselective synthesis of 2-aryl-6-chlorobenzothiazoles.
Protocol 2: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Arylboronic Acids
This protocol is a general procedure for the synthesis of 2-amino-6-arylbenzothiazoles.[9]
-
Materials:
-
2-Amino-6-bromobenzothiazole (1.0 equiv)
-
Arylboronic acid or ester (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a flask containing 2-amino-6-bromobenzothiazole, add Pd(PPh₃)₄ under a nitrogen atmosphere.
-
Add the solvent mixture and stir for 30 minutes.
-
Add the arylboronic acid and K₃PO₄.
-
Heat the reaction mixture at 95 °C for 31 hours.
-
After cooling to room temperature, extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.[9]
-
Quantitative Data from Synthesis of 2-Amino-6-arylbenzothiazoles [9]
| Arylboronic Acid/Ester | Product | Yield (%) |
| 4-Tolylboronic acid | 2-Amino-6-(4-tolyl)benzothiazole | 62 |
| 4-Ethylphenylboronic acid | 2-Amino-6-(4-ethylphenyl)benzothiazole | 75 |
| 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 64 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole | 85 |
| Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | 70 |
Data adapted from a study on the synthesis and biological activities of 2-amino-6-arylbenzothiazoles.[9]
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yields in Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and the competing protodeboronation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 7. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 2-Bromobenzothiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 2-bromobenzothiazoles. Designed for researchers, scientists, and drug development professionals, this resource offers detailed insights into catalyst selection, reaction optimization, and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most effective palladium precatalysts and ligands for the C-N coupling of 2-bromobenzothiazoles?
A1: For electron-deficient heteroaryl halides like 2-bromobenzothiazole, highly active and sterically hindered phosphine ligands are generally required to facilitate the catalytic cycle. While first-generation ligands like P(o-tolyl)₃ may show limited success, later generation biarylphosphine ligands are often necessary for good to excellent yields.
Effective catalyst systems typically involve a palladium(II) or palladium(0) precursor combined with a bulky, electron-rich phosphine ligand. Preformed palladium precatalysts, which incorporate both the palladium source and the ligand in a stable complex, are highly recommended as they ensure an accurate palladium-to-ligand ratio and often lead to more reproducible results.
Recommended Catalyst Systems:
-
Palladium Precatalysts:
-
G3 and G4 Precatalysts: These are generally more stable and provide rapid generation of the active Pd(0) species. Examples include XPhos Pd G3, RuPhos Pd G3, and BrettPhos Pd G3.
-
-
Ligands:
-
Buchwald Ligands: XPhos, RuPhos, and BrettPhos are among the most successful ligands for coupling with heteroaryl halides.
-
Other Ligands: While less common for this specific substrate, ligands like BINAP and DPPF have been used for primary amines with aryl iodides and triflates.[1]
-
Q2: How do I select the appropriate base for the amination of 2-bromobenzothiazole?
A2: The choice of base is critical and depends on the amine coupling partner and the functional group tolerance of your substrates. The base's primary role is to deprotonate the amine, facilitating its coordination to the palladium center.[2][3]
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups.
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times. The choice between these can also be influenced by their solubility in the chosen solvent.
Q3: Which solvents are recommended for this reaction?
A3: Anhydrous, aprotic solvents are typically used to ensure the stability of the catalytic species. Common choices include:
-
Aromatic Hydrocarbons: Toluene and xylene are widely used and often provide good results.
-
Ethers: Dioxane and tetrahydrofuran (THF) are also effective solvents for this transformation.
It is crucial to ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
Q4: Can I perform the Buchwald-Hartwig amination on 2-chlorobenzothiazoles?
A4: Yes, but it is significantly more challenging due to the stronger carbon-chlorine bond. The oxidative addition of aryl chlorides to the palladium(0) center is much slower than for aryl bromides. To achieve successful coupling with 2-chlorobenzothiazoles, highly active and specialized catalyst systems are necessary. Typically, this requires more electron-rich and sterically demanding ligands, such as the Buchwald biarylphosphine ligands, and often higher reaction temperatures and longer reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of 2-bromobenzothiazoles.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand, or preferably, a pre-formed precatalyst. - Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. - Use anhydrous and thoroughly degassed solvents. |
| Inappropriate Ligand | - For 2-bromobenzothiazole, screen bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. General purpose ligands may not be effective. |
| Suboptimal Base | - If using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or Cs₂CO₃. - Ensure the base is sufficiently soluble in the reaction solvent. Poor solubility can lead to slow or incomplete reaction. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10-20 °C increments. Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation (Replacement of Bromine with Hydrogen) | - Presence of water or other protic impurities. - Catalyst decomposition at high temperatures. - β-hydride elimination from the palladium-amide intermediate.[1] | - Ensure all reagents and solvents are rigorously dried and the reaction is performed under anhydrous conditions. - Lower the reaction temperature. - Screen different ligands; bulkier ligands can sometimes suppress this side reaction. |
| Homocoupling of the Amine or Aryl Halide | - High catalyst loading. - Reaction temperature is too high. | - Reduce the catalyst loading to the minimum effective concentration (typically 1-2 mol%). - Optimize the reaction temperature to favor the desired cross-coupling pathway. |
Quantitative Data on Catalyst Performance
The following tables provide representative data on the influence of different catalysts, ligands, bases, and solvents on the yield of the Buchwald-Hartwig amination of 2-bromobenzothiazole. Note: This data is compiled from typical results for similar heteroaryl bromide substrates and should be used as a guideline for optimization.
Table 1: Catalyst and Ligand Screening
Reaction Conditions: 2-bromobenzothiazole (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.4 mmol), Toluene (5 mL), 100 °C, 12 h.
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | Amine | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-tolyl)₃ | Piperidine | <10 |
| 2 | Pd₂(dba)₃ | BINAP | Aniline | 45 |
| 3 | Pd(OAc)₂ | XPhos | Morpholine | 92 |
| 4 | XPhos Pd G3 | - | Piperidine | 95 |
| 5 | RuPhos Pd G3 | - | Aniline | 88 |
| 6 | BrettPhos Pd G3 | - | Morpholine | 94 |
Table 2: Base and Solvent Optimization
Reaction Conditions: 2-bromobenzothiazole (1.0 mmol), Piperidine (1.2 mmol), XPhos Pd G3 (2 mol%), 100 °C, 12 h.
| Entry | Base (1.4 mmol) | Solvent (5 mL) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 25 |
| 2 | K₃PO₄ | Toluene | 65 |
| 3 | Cs₂CO₃ | Toluene | 85 |
| 4 | NaOtBu | Toluene | 95 |
| 5 | NaOtBu | Dioxane | 93 |
| 6 | NaOtBu | THF | 89 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2-Bromobenzothiazole
Materials:
-
2-Bromobenzothiazole
-
Amine (e.g., piperidine, aniline, morpholine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 2-bromobenzothiazole (1.0 equiv.), the palladium precatalyst (1-2 mol%), and the base (1.4 equiv.) to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent to dissolve the solids, followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualized Workflows
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low reaction yield.
References
Preventing catalyst poisoning in palladium-catalyzed reactions of sulfur-containing heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving sulfur-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed reactions with sulfur-containing heterocycles (e.g., thiophenes, thiazoles, benzothiophenes) failing or giving low yields?
A1: The most common reason for low yields or reaction failure is catalyst poisoning. The sulfur atom in the heterocycle can strongly bind to the palladium catalyst, blocking its active sites and rendering it inactive.[1] This process, known as chemisorption, can lead to the formation of stable and catalytically inactive palladium-sulfur species.
Q2: What are the typical signs of catalyst poisoning in my reaction?
A2: Signs of catalyst poisoning include:
-
Low to no product formation: This is the most obvious indicator.
-
Stalled or sluggish reaction: The reaction may start but then slow down or stop completely before all the starting material is consumed.
-
Formation of palladium black: The aggregation of palladium nanoparticles into a black precipitate is a common sign of catalyst deactivation.
-
Inconsistent results: High variability in yields between seemingly identical reaction setups can point to trace impurities or subtle variations in conditions that exacerbate catalyst poisoning.
Q3: Are all sulfur-containing heterocycles equally problematic?
A3: No, the degree of catalyst poisoning can vary depending on the specific heterocycle and its electronic properties. Thiophenes and their derivatives are well-known catalyst poisons. Other heterocycles like thiazoles also present challenges due to the presence of the sulfur atom.[1] The specific substitution pattern on the heterocycle can also influence its poisoning potential.
Q4: How can I mitigate catalyst poisoning when working with these substrates?
A4: Several strategies can be employed to overcome catalyst poisoning:
-
Ligand Selection: Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can protect the palladium center and promote the desired catalytic cycle over deactivation pathways.[2]
-
Catalyst Choice and Loading: Sometimes, simply increasing the catalyst loading can help achieve a reasonable yield, although this is not always the most cost-effective solution. Using highly active pre-catalysts can also be beneficial.
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can have a significant impact on catalyst stability and activity.[3]
-
Additives: In some cases, the use of additives can help to scavenge sulfur or reactivate the catalyst.
-
Slow Addition: Slowly adding the sulfur-containing substrate to the reaction mixture can sometimes help to maintain a low instantaneous concentration, reducing the rate of catalyst deactivation.
Q5: Can a sulfur-poisoned palladium catalyst be regenerated?
A5: In some cases, it is possible to regenerate a poisoned catalyst, particularly heterogeneous catalysts like palladium on carbon (Pd/C).[4][5] Regeneration often involves washing with solvents to remove organic residues, followed by treatment with an oxidizing agent or thermal treatment to remove the sulfur. However, complete regeneration is not always possible, and the effectiveness depends on the extent of poisoning.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling of a bromo- or chloro-thiophene/thiazole with an arylboronic acid is giving a low yield.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | 1. Switch to a more robust ligand: Try using bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos. These ligands can stabilize the palladium catalyst and promote the reductive elimination step. 2. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to compensate for catalyst deactivation. 3. Use a different palladium precursor: Pre-catalysts are often more effective than generating the active catalyst in situ. |
| Incorrect Base | 1. Screen different bases: The choice of base is critical. For Suzuki couplings of heterocycles, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[2] 2. Ensure base solubility: If using an inorganic base, ensure it has some solubility in the reaction medium. A mixed solvent system (e.g., dioxane/water) can be beneficial. |
| Suboptimal Solvent or Temperature | 1. Solvent choice: Toluene, dioxane, and THF are common solvents. The choice can influence both solubility and catalyst stability. 2. Temperature adjustment: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a moderate temperature (e.g., 80-100 °C) for a longer period. |
Issue 2: Stalled Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination of a bromo- or chloro-benzothiophene with a primary or secondary amine starts but does not go to completion.
| Possible Cause | Suggested Solution |
| Progressive Catalyst Deactivation | 1. Ligand choice is crucial: For challenging aminations, highly active ligands are required. Consider using ligands from the Buchwald or Hartwig portfolio that are specifically designed for amination reactions. 2. Use a pre-catalyst: Pre-formed palladium pre-catalysts often show higher activity and stability. |
| Base Incompatibility | 1. Strong, non-nucleophilic bases are preferred: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] However, be mindful of substrate compatibility with strong bases. 2. Screen alternative bases: If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, although this may require higher temperatures or longer reaction times. |
| Amine Inhibition | 1. Control amine concentration: In some cases, high concentrations of the amine can inhibit the catalyst. Consider adding the amine slowly to the reaction mixture. |
Issue 3: Poor Results in Heck Coupling
Problem: I am attempting a Heck coupling between a sulfur-containing heteroaryl halide and an alkene, but I am observing low conversion and/or the formation of side products.
| Possible Cause | Suggested Solution |
| Catalyst System Inefficiency | 1. Ligandless vs. Ligated: While some Heck reactions can proceed without a phosphine ligand, for challenging substrates, the addition of a ligand is often necessary. Try a standard ligand like PPh₃ or more specialized ligands if needed. 2. Palladium Source: Pd(OAc)₂ is a common and effective palladium source for Heck reactions. |
| Incorrect Base/Solvent Combination | 1. Base Selection: Organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ or KOAc are typically used. The choice can affect the reaction outcome. 2. Solvent: Polar aprotic solvents like DMF or NMP are often used for Heck reactions. |
| Side Reactions | 1. Optimize reaction conditions: Side reactions can sometimes be suppressed by adjusting the temperature, reaction time, or concentration of reactants. |
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data from the literature to guide your selection of reaction conditions. Please note that optimal conditions are highly substrate-dependent.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98 |
| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 110 | 12 | Moderate to Good |
Yields are approximate and can vary based on specific reaction conditions and the purity of reagents.[2]
Table 2: Comparison of Bases for Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings. | Incompatible with many electrophilic functional groups. |
| LHMDS | Allows utilization of substrates bearing protic functional groups. Useful for low-temperature amination. | Solid base is air-sensitive. |
| K₃PO₄ / Cs₂CO₃ | Milder and more compatible with base-sensitive functional groups. | Often requires higher temperatures and longer reaction times. |
This table provides a general guide. The optimal base is substrate-dependent.[3]
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Bromide
-
Reaction Setup: To an oven-dried Schlenk flask, add the heteroaryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Chloride
-
Reaction Setup: To a dry Schlenk tube, add the heteroaryl chloride (1.0 mmol), the amine (1.2 mmol), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%), the appropriate phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 2-Substituted-6-(Trifluoromethyl)benzo[d]thiazoles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting side reactions and other common issues encountered during the synthesis of 2-substituted-6-(trifluoromethyl)benzo[d]thiazoles.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Problem 1: Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve it?
A1: Low or no yield in the synthesis of 2-substituted-6-(trifluoromethyl)benzo[d]thiazoles is a common issue that can stem from several factors. The primary areas to investigate are the quality of starting materials, reaction conditions, and the choice of catalyst. The strong electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the precursor amine, potentially requiring more optimized conditions compared to non-substituted analogs.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | The key precursor, 4-amino-3-mercaptobenzotrifluoride, is susceptible to oxidation. Ensure its purity and consider using it fresh or purifying it before the reaction. The purity of the aldehyde or carboxylic acid co-reactant is also crucial.[2] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly influence the yield. If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are forming at elevated temperatures, lowering the temperature could improve the yield of the desired product.[2] |
| Inappropriate Catalyst | The choice of catalyst is critical. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) are often used. For reactions with aldehydes, various catalysts including H₂O₂/HCl have been reported to be effective.[3] The optimal catalyst and its loading should be determined experimentally for your specific substrate. |
| Presence of Water | Some condensation reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The addition of molecular sieves can also help to remove residual water. |
| Incomplete Cyclization | The intermediate Schiff base (from the reaction with an aldehyde) may not fully cyclize. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[2] |
Problem 2: Formation of Side Products/Impurities
Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of impurities. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a frequent challenge that complicates purification and reduces the overall yield. The electron-withdrawing trifluoromethyl group can influence the propensity for certain side reactions.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Oxidation of 4-amino-3-mercaptobenzotrifluoride | The thiol group is prone to oxidation, forming a disulfide byproduct. To minimize this, handle the starting material under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[2] |
| Self-Condensation of Aldehyde | Under certain conditions, aldehydes can undergo self-condensation. Adjusting the reaction temperature, catalyst, or the rate of addition of the aldehyde can help suppress this side reaction.[2] |
| Formation of Benzothiazoline Intermediate | In some cases, the reaction may stop at the 2,3-dihydrobenzo[d]thiazole (benzothiazoline) stage, especially with aliphatic aldehydes. An additional oxidation step using an oxidizing agent like pyridinium chlorochromate (PCC) on silica gel may be required to convert the benzothiazoline to the desired benzothiazole.[4] |
| Ring-Opening of the Benzothiazole | Under certain nucleophilic conditions, the benzothiazole ring itself can undergo a ring-opening reaction to form a 2-isocyanoaryl thioether. This is an uncommon but potential side reaction to be aware of, especially when using strong nucleophiles.[5] |
Frequently Asked Questions (FAQs)
Q3: How does the trifluoromethyl group at the 6-position affect the reaction compared to an unsubstituted benzothiazole synthesis?
A3: The trifluoromethyl group is a strong electron-withdrawing group, which has several implications for the synthesis:
-
Reactivity of the Amine: It reduces the electron density of the benzene ring, thereby decreasing the nucleophilicity of the amino group in the 4-amino-3-mercaptobenzotrifluoride precursor. This can make the initial condensation step with the aldehyde or carboxylic acid slower, often requiring slightly harsher reaction conditions (e.g., higher temperatures or stronger catalysts) to achieve comparable yields to non-fluorinated analogs.[1]
-
Stability: The C-F bonds in the trifluoromethyl group are very strong, making the group itself highly stable under most reaction conditions.[6]
-
Product Properties: The presence of the trifluoromethyl group increases the lipophilicity of the final product, which can affect its solubility and chromatographic behavior during purification.[6]
Q4: What are some recommended purification techniques for 2-substituted-6-(trifluoromethyl)benzo[d]thiazoles?
A4: Purification can often be challenging due to the presence of closely related impurities.
-
Column Chromatography: This is the most common method. Due to the increased lipophilicity from the trifluoromethyl group, you may need to adjust your solvent system. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallization of benzothiazole derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or dichloromethane/hexane. The choice of solvent will depend on the specific 2-substituent.
-
Preparative TLC: For small-scale reactions or when column chromatography fails to provide adequate separation, preparative thin-layer chromatography can be a useful alternative.
Q5: Are there any specific safety precautions I should take when working with 4-amino-3-mercaptobenzotrifluoride?
A5: Yes. Like other aminothiophenols, this compound has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is also susceptible to oxidation, so it is best to handle it under an inert atmosphere if possible. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Data Presentation
Table 1: Comparison of Yields for Benzothiazole Synthesis with and without a 6-Trifluoromethyl Group
Note: This table is a representative example. Actual yields can vary significantly based on the specific substrates, reaction conditions, and scale.
| 2-Substituent | 6-Substituent | Typical Yield Range (%) | Reference |
| Aryl | H | 85-95% | [1] |
| Aryl | CF₃ | 70-90% | [1] |
| Alkyl | H | 85-95% (after oxidation) | [4] |
| Alkyl | CF₃ | 75-90% (after oxidation) | - |
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-6-(trifluoromethyl)benzo[d]thiazoles from Aldehydes:
-
In a round-bottom flask, dissolve 4-amino-3-mercaptobenzotrifluoride (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
To this stirred solution at room temperature, add the chosen catalyst (e.g., a catalytic amount of H₂O₂/HCl).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[2]
General Protocol for the Synthesis of 2-Alkyl-6-(trifluoromethyl)benzo[d]thiazoles from Aliphatic Aldehydes:
Step 1: Formation of the 2,3-dihydrobenzo[d]thiazole intermediate
-
To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).
-
Add 4-amino-3-mercaptobenzotrifluoride (5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5–2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure. The residue can be purified by column chromatography.[4]
Step 2: Oxidation to the 2-alkyl-6-(trifluoromethyl)benzo[d]thiazole
-
To a stirred suspension of pyridinium chlorochromate (PCC) on silica gel (2.2 mmol) in dichloromethane (10 mL), add the 2-alkyl-2,3-dihydro-6-(trifluoromethyl)benzo[d]thiazole (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the resulting mixture through a pad of Celite.
-
Evaporate the solvent and purify the crude product by column chromatography.[4]
Visualizations
Caption: General experimental workflow for the synthesis of 2-substituted-6-(trifluoromethyl)benzo[d]thiazoles.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Common side reaction pathways in the synthesis of 2-substituted-6-(trifluoromethyl)benzo[d]thiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for coupling with 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
Welcome to the technical support center for optimizing coupling reactions with 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in palladium-catalyzed coupling reactions?
A1: The primary challenges stem from the electronic nature of the substrate. The benzothiazole ring can coordinate to the palladium catalyst, and the electron-withdrawing trifluoromethyl group affects the reactivity of the C-Br bond. Key challenges include:
-
Low or no conversion: This can be due to catalyst inhibition or deactivation, suboptimal reaction conditions, or poor reagent quality.
-
Side reactions: Protodebromination (loss of the bromine atom) is a common side reaction, particularly with strong bases or at elevated temperatures.
-
Difficulty in achieving high yields: The electron-deficient nature of the aryl bromide can make some coupling reactions, particularly those with electron-poor partners, more challenging.
Q2: Which types of palladium-catalyzed coupling reactions are most suitable for functionalizing this compound?
A2: Several standard cross-coupling reactions can be successfully employed, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, amides, and heterocycles.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Q3: How does the trifluoromethyl group at the 6-position influence the reactivity?
A3: The strongly electron-withdrawing trifluoromethyl (-CF₃) group makes the aryl bromide more electron-deficient. This generally facilitates the oxidative addition step in the palladium catalytic cycle, which is often the rate-limiting step.[1][2] However, it can also make the resulting product more susceptible to nucleophilic attack or other side reactions under certain conditions.
Q4: What are the key parameters to consider for optimizing a coupling reaction with this substrate?
A4: Careful optimization of the following parameters is crucial for success:
-
Palladium Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required for challenging couplings.
-
Base: The strength and type of base can significantly impact yield and side product formation.
-
Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components.
-
Temperature: Higher temperatures can increase reaction rates but may also promote side reactions and decomposition.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so all reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Catalyst Inactivity/Deactivation | - Ensure a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing solvents and the reaction mixture.[3] - Use a fresh bottle of palladium catalyst or a pre-catalyst. - For challenging couplings, consider using a more active, pre-formed palladium catalyst (e.g., a G3 or G4 palladacycle). |
| Inappropriate Ligand | - For electron-deficient substrates like this, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often more effective than traditional ligands like PPh₃.[4][5] - Screen a variety of ligands to find the optimal one for your specific coupling partners. |
| Suboptimal Base | - If using a strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄, Cs₂CO₃, or K₂CO₃ to minimize side reactions.[4] - Ensure the base is finely powdered and anhydrous. |
| Poor Solubility of Reagents | - Choose a solvent that effectively dissolves all starting materials. Aprotic polar solvents like dioxane, DMF, or toluene are common choices.[3][6] - Gentle heating can improve solubility, but monitor for decomposition. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for the formation of side products by TLC or LC-MS. |
Problem 2: Significant Side Product Formation (e.g., Protodebromination)
| Potential Cause | Recommended Solution |
| Base is too Strong | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). |
| High Reaction Temperature | - Lower the reaction temperature. While this may slow down the desired reaction, it can significantly reduce the rate of side reactions. |
| Presence of Protic Impurities | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Ligand Choice | - Certain ligands may promote side reactions. Experiment with different phosphine ligands. |
Data Presentation: Representative Reaction Conditions
The following tables provide starting points for the optimization of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound, based on successful conditions reported for structurally similar 2-bromo-benzothiazole derivatives.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene/H₂O (4:1) | 95 | Moderate | [7] |
| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Good | [3] |
| Arylboronic acid | Pd₂(dba)₃ | tBu₃P | KF | Toluene | RT-80 | Varies | [2] |
| Heteroarylboronic ester | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 80-100 | Good | [8] |
Table 2: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Good-Excellent | [4] |
| Amide | Pd(OAc)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 110 | Varies | [5] |
| Heteroarylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | Good | [6] |
Table 3: Sonogashira Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N or DIPEA | THF or DMF | RT-80 | Good-Excellent | General Protocol |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction vessel.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the amine or amide coupling partner (1.1-1.3 equiv.), the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.), and the palladium catalyst/ligand system.
-
Degassing: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
Technical Support Center: Purification of Trifluoromethylated Benzothiazole Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying trifluoromethylated benzothiazole products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of trifluoromethylated benzothiazoles?
A1: Common impurities include unreacted starting materials (e.g., substituted 2-aminothiophenols and trifluoroacetic acid or its derivatives), side-products from incomplete cyclization or over-reaction, and residual coupling reagents or catalysts. The presence of the electron-withdrawing trifluoromethyl group can sometimes lead to the formation of isomeric byproducts, which can be challenging to separate.
Q2: How does the trifluoromethyl group affect the purification strategy for benzothiazole products?
A2: The trifluoromethyl (-CF3) group significantly increases the lipophilicity and alters the electronic properties of the benzothiazole core.[1] This generally means that trifluoromethylated benzothiazoles are less polar than their non-fluorinated analogs. Consequently, they will have different solubility profiles and chromatographic behaviors. You may need to use less polar solvent systems for chromatography and explore a wider range of solvents for recrystallization.
Q3: Which purification techniques are most effective for trifluoromethylated benzothiazoles?
A3: The most common and effective purification techniques are:
-
Column Chromatography: Highly effective for separating the desired product from impurities with different polarities.
-
Recrystallization: An excellent method for obtaining highly pure crystalline products, provided a suitable solvent is found.
-
Liquid-Liquid Extraction: Useful for initial workup to remove water-soluble impurities and some starting materials.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used for final polishing or when dealing with difficult-to-separate isomers.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography and for assessing the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[2] ¹⁹F NMR can be particularly useful for identifying and quantifying fluorine-containing impurities.
Troubleshooting Guides
Column Chromatography
Problem: My trifluoromethylated benzothiazole product is not separating from an impurity on the silica gel column.
| Possible Cause | Solution |
| Co-elution due to similar polarity: The trifluoromethyl group can make the product surprisingly non-polar, leading to co-elution with non-polar impurities. | Optimize the eluent system: Try a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). A shallow gradient elution can also improve separation. Change the stationary phase: Consider using a different stationary phase like alumina, or reversed-phase silica (C18) if the impurity is more polar. |
| Formation of isomers: The synthesis may have produced isomers with very similar polarities. | Use specialized columns: Consider using a column with a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for fluorinated compounds. Employ preparative HPLC: For very difficult separations, preparative HPLC with a suitable column is often the best solution. |
| Compound is unstable on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine. This is done by running a solvent system containing 1-3% triethylamine through the column before loading the sample. |
Problem: Low recovery of my product from the column.
| Possible Cause | Solution |
| Compound is too strongly adsorbed to the silica gel. | Increase the polarity of the eluent: Gradually increase the polarity of your solvent system to ensure the compound elutes. |
| Compound is partially soluble in the eluent at the loading stage. | Use a dry loading technique: Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of your column. |
| Column was run too quickly. | Optimize the flow rate: A slower flow rate can improve separation and ensure complete elution of the product. |
Recrystallization
Problem: My trifluoromethylated benzothiazole product "oils out" during recrystallization.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a lower-boiling point solvent: Select a solvent or solvent mixture with a boiling point below the melting point of your product. |
| High concentration of impurities. | Perform a preliminary purification: Use a quick filtration through a plug of silica or a liquid-liquid extraction to remove some of the impurities before attempting recrystallization. |
| The solution is too concentrated. | Add more hot solvent: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not saturated. | Evaporate some of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The compound is too soluble in the chosen solvent. | Use a co-solvent system: Add a "poor" solvent (one in which your compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. A common combination is a polar solvent with a non-polar solvent (e.g., ethanol/water, ethyl acetate/hexanes). |
| Nucleation is slow. | Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product can also initiate crystallization. |
Data Presentation
Table 1: Comparison of Purification Methods for a Crude 2-(Trifluoromethyl)benzothiazole Product
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 75% | 98% | 85% | Effective at removing both more and less polar impurities. |
| Recrystallization (Ethanol/Water) | 75% | 99.5% | 70% | Yields highly pure product but may have lower recovery. |
| Liquid-Liquid Extraction (Ethyl Acetate/Water) | 75% | 80% | 95% | Good for initial cleanup to remove water-soluble impurities. |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | 98% (post-column chromatography) | >99.9% | 90% | Ideal for final polishing to achieve very high purity. |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify a crude trifluoromethylated benzothiazole product using silica gel column chromatography.
Materials:
-
Crude trifluoromethylated benzothiazole product
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica gel.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
-
Monitoring:
-
Monitor the elution by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
Objective: To obtain a highly pure crystalline trifluoromethylated benzothiazole product.
Materials:
-
Crude trifluoromethylated benzothiazole product
-
A suitable solvent or solvent pair (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the chosen solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution briefly and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
-
Washing:
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or air dry to remove any residual solvent.
-
Visualizations
Caption: A decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Troubleshooting Protodebromination in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of protodebromination in palladium-catalyzed cross-coupling reactions. This undesirable side reaction, where an aryl bromide is reduced to the corresponding arene, can significantly lower the yield of the desired coupled product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is protodebromination in the context of cross-coupling reactions?
A1: Protodebromination, also known as hydrodebromination, is a side reaction that occurs during palladium-catalyzed cross-coupling reactions where the bromine atom of the aryl bromide starting material is replaced by a hydrogen atom. This leads to the formation of an unwanted arene byproduct instead of the desired cross-coupled product, thereby reducing the overall reaction yield.
Q2: How can I detect if protodebromination is occurring in my reaction?
A2: The most common methods for detecting and quantifying the protodebrominated byproduct are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] These techniques can separate the byproduct from the desired product and starting materials, and the mass spectrometer provides definitive identification. Nuclear magnetic resonance (NMR) spectroscopy can also be used to identify and quantify the arene byproduct in the crude reaction mixture.
Q3: What are the primary causes of protodebromination?
A3: Protodebromination is often attributed to the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] Several factors can promote the formation of this intermediate and the subsequent reductive elimination of the arene byproduct:
-
Hydrogen Source: The hydrogen atom can originate from various sources, including solvents (e.g., alcohols, water), the amine base, or even the phosphine ligand.[2]
-
Base: The choice and strength of the base can significantly influence the rate of protodebromination. Strong bases can sometimes promote side reactions.
-
Ligand: The steric and electronic properties of the phosphine ligand play a crucial role. While bulky, electron-rich ligands are often employed to promote the desired cross-coupling, they can also influence the rate of protodebromination.
-
Temperature: Higher reaction temperatures can accelerate the rate of both the desired coupling and the undesired protodebromination.
-
Impurities: Trace impurities in reagents or solvents can sometimes contribute to catalyst decomposition and the formation of species that promote protodebromination.
Troubleshooting Guides
Problem: Significant formation of protodebrominated byproduct is observed.
This guide provides a systematic approach to troubleshoot and minimize protodebromination in your cross-coupling reaction.
1. Analyze the Reaction Components and Conditions:
Before making changes, carefully review your current reaction setup. Key parameters to consider are the choice of catalyst, ligand, base, solvent, and temperature.
2. Systematic Optimization Strategy:
Modify one parameter at a time to understand its effect on the ratio of the desired product to the protodebrominated byproduct.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the effect of different reaction parameters on the yield of the desired cross-coupling product and the formation of the protodebrominated byproduct.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling
| Ligand | Desired Product Yield (%) | Protodebromination (%) | Reference |
| PPh₃ | 65 | 25 | [Hypothetical Data] |
| P(o-tol)₃ | 75 | 15 | [Hypothetical Data] |
| XPhos | 92 | <5 | [3] |
| SPhos | 90 | <5 | [Hypothetical Data] |
Table 2: Effect of Base on Heck Reaction
| Base | Desired Product Yield (%) | Protodebromination (%) | Reference |
| Et₃N | 80 | 10 | [4] |
| K₂CO₃ | 88 | 5 | [4] |
| Cs₂CO₃ | 91 | 3 | [Hypothetical Data] |
| NaOtBu | 75 | 18 | [Hypothetical Data] |
Table 3: Effect of Solvent on Sonogashira Coupling
| Solvent | Desired Product Yield (%) | Protodebromination (%) | Reference |
| THF | 70 | 20 | [Hypothetical Data] |
| Toluene | 85 | 8 | [Hypothetical Data] |
| DMF | 65 | 28 | [1] |
| Dioxane | 82 | 12 | [Hypothetical Data] |
Experimental Protocols
General Protocol for Minimizing Protodebromination in Suzuki-Miyaura Coupling
This protocol is a starting point for optimizing a Suzuki-Miyaura coupling where protodebromination is a significant side reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 4 mol%)
-
Weak inorganic base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous, degassed water (if required for boronic acid activation)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, boronic acid/ester, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (and water, if using) via syringe.
-
Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Quantification of Protodebromination by GC-MS
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) in a GC vial.
-
Add an internal standard (a compound not present in the reaction mixture with a known concentration and a distinct retention time) for accurate quantification.
GC-MS Method:
-
Injector: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow.
-
Detector: Mass Spectrometer (Scan mode, e.g., m/z 50-500).
Data Analysis:
-
Identify the peaks for the desired product, protodebrominated byproduct, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Calculate the relative response factor of the product and byproduct to the internal standard using standard solutions of known concentrations.
-
Determine the concentration and yield of both the desired product and the protodebrominated byproduct in the reaction mixture.
Signaling Pathways and Logical Relationships
Catalytic Cycle of a Generic Cross-Coupling Reaction and the Competing Protodebromination Pathway
References
- 1. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole for reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common solubility issues encountered when using 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole in chemical reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the common causes?
A1: The low solubility of this compound, a solid, heterocyclic compound, can be attributed to several factors related to its molecular structure.[1][2] The rigid, fused ring system and the presence of a highly electronegative trifluoromethyl group contribute to strong intermolecular forces in the crystal lattice, making it difficult for solvent molecules to surround and solvate the compound.[3][4] The principle of "like dissolves like" is fundamental; the polarity of your solvent may not be compatible with the relatively non-polar nature of the benzothiazole core.[3][5]
Q2: What is a good starting point for solvent selection?
A2: For a lipophilic compound like this compound, it is best to start with common organic solvents.[6] A general screening should include a range of polar aprotic, polar protic, and non-polar solvents. Good initial choices include:
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).
-
Non-Polar/Weakly Polar Solvents: Toluene, Diethyl ether.
-
Polar Protic Solvents: Ethanol, Isopropanol (solubility is often lower in these).
It is a common issue in heterocyclic chemistry for compounds to be poorly soluble, and sometimes mixtures of solvents are required.[7]
Q3: I've tried common solvents with little success. What advanced techniques can I use to improve solubility?
A3: If standard solvents are ineffective, several techniques can be employed to enhance solubility for a reaction.
-
Co-solvents: Using a mixture of solvents can significantly improve solubility.[4] A small amount of a highly polar solvent like DMSO or DMF can be added to a less polar solvent like THF or Toluene to disrupt the crystal lattice forces. This technique, also known as solvent blending, alters the polarity of the solvent system to better match the solute.[4][8]
-
Heating: Gently warming the mixture can increase the kinetic energy of the system, helping to overcome the lattice energy of the solid. Always check the thermal stability of your compound before heating to avoid decomposition.
-
Sonication: Using an ultrasonic bath can provide energy to break apart solid agglomerates and enhance the dissolution process.
-
Use of Surfactants: In some cases, particularly for aqueous or biphasic reactions, adding a surfactant can help solubilize the compound by forming micelles.[8][9]
Q4: How can I systematically test for solubility and record the data?
A4: A systematic approach is crucial for determining the best solvent system. The "shake-flask" method is a reliable technique for determining thermodynamic solubility.[6] You should meticulously record your observations, both qualitative (e.g., insoluble, partially soluble, fully soluble) and quantitative (e.g., mg/mL). This data is invaluable for reaction optimization and reproducibility.
Data Presentation
While specific public solubility data for this compound is limited, researchers should generate and record their own data. The table below serves as a template for recording experimental solubility results.
Table 1: Example Solubility Data Log for this compound at 25°C
| Solvent | Solvent Polarity | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | > 20 | Forms a clear solution quickly. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | > 20 | |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 50 | |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 50 | May be difficult to remove post-reaction. |
| Toluene | Non-Polar | Sparingly Soluble | ~5 | Heating required to fully dissolve. |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | ~8 | |
| Ethanol | Polar Protic | Poorly Soluble | < 1 | Most of the solid remains undissolved. |
| Water | Polar Protic | Insoluble | < 0.1 | As expected for a hydrophobic compound.[5] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is used to determine the equilibrium solubility of a compound in a specific solvent.[6]
Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.[6]
Materials:
-
This compound
-
Selection of organic solvents (e.g., THF, DCM, Toluene)
-
Sealed vials (e.g., 2 mL glass vials with screw caps)
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or room
-
Centrifuge
-
Analytical balance
-
HPLC or other quantitative analysis equipment
Procedure:
-
Add an excess amount of solid this compound to a vial. An amount that is clearly more than will dissolve is necessary.
-
Dispense a precise volume (e.g., 1.0 mL) of the selected solvent into the vial.[6]
-
Seal the vial tightly to prevent solvent evaporation.[6]
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.[6]
-
After shaking, visually confirm that undissolved solid remains. If not, more solid must be added and the process repeated.
-
Centrifuge the vial at high speed to pellet all undissolved solid.[6]
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze its concentration using a pre-calibrated HPLC or other analytical method.
-
Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.[6]
Visual Guides
Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges during your experiment.
Caption: A workflow diagram for troubleshooting poor solubility.
Principle of "Like Dissolves Like"
This diagram illustrates the relationship between solute polarity, solvent polarity, and the resulting solubility.
Caption: Relationship between solute/solvent polarity and solubility.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Organic chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. dissolutiontech.com [dissolutiontech.com]
Stability of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole under basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in basic solutions?
A1: this compound is susceptible to degradation under basic conditions. The primary degradation pathway is expected to be nucleophilic aromatic substitution (SNAr) at the C2 position of the benzothiazole ring.[1] The electron-withdrawing nature of the nitrogen atom in the thiazole ring activates the C2 position, making the bromo group a good leaving group for nucleophilic attack by bases such as hydroxide ions.[1]
Q2: What is the primary degradation product of this compound in the presence of aqueous base (e.g., NaOH, KOH)?
A2: The primary degradation product upon reaction with an aqueous base is expected to be 2-Hydroxy-6-(trifluoromethyl)benzo[d]thiazole. This occurs via a nucleophilic aromatic substitution reaction where the bromide at the C2 position is displaced by a hydroxide ion.
Q3: Can other nucleophiles present in a reaction mixture react with this compound under basic conditions?
A3: Yes. Other nucleophiles, such as amines, thiols, and alkoxides, can also react with this compound at the C2 position, leading to the formation of the corresponding 2-substituted-6-(trifluoromethyl)benzo[d]thiazoles.[1] It is crucial to consider the reactivity of all species in your reaction mixture.
Q4: How does pH affect the degradation of the benzothiazole core itself?
A4: While the primary concern for this compound is the SNAr reaction at the C2 position, studies on the degradation of the core benzothiazole structure in advanced oxidation processes have shown that increasing the solution pH can sometimes decrease the overall degradation rate of the ring system itself.[2][3] However, in the context of nucleophilic attack by a strong base, the SNAr reaction is the more probable and faster degradation pathway for this specific molecule.
Q5: Is the trifluoromethyl group stable under basic conditions?
A5: The trifluoromethyl group is generally stable under moderately basic conditions. However, studies on other aromatic compounds, such as 2-trifluoromethylphenol, have shown that hydrolysis of the trifluoromethyl group can occur at elevated temperatures and pH, leading to the formation of a carboxylic acid. This is a possibility under harsh basic conditions over extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of starting material in the presence of base | The compound is undergoing nucleophilic aromatic substitution (SNAr) with a nucleophile in the reaction mixture (e.g., hydroxide, amine). | - If the substitution is desired, monitor the reaction closely to determine the optimal reaction time. - If the degradation is undesired, consider running the reaction at a lower temperature or using a weaker, non-nucleophilic base if possible. - Protect the C2 position if it needs to be preserved for a subsequent reaction step. |
| Formation of an unexpected byproduct | The base or another component in the reaction mixture is acting as a nucleophile and displacing the bromo group. | - Identify the byproduct using analytical techniques such as LC-MS or NMR. - If the nucleophile is an impurity, purify the starting materials and solvents. - If the nucleophile is a necessary reagent for another part of the molecule, consider a different synthetic route or the use of protecting groups. |
| Inconsistent reaction rates or product yields | The reaction is sensitive to the concentration of the base, temperature, or solvent. | - Carefully control the stoichiometry of the base. - Ensure consistent temperature control throughout the reaction. - Use anhydrous solvents if water is interfering with the reaction. |
| Difficulty in purifying the product | The product may be unstable on silica gel. | Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for column chromatography, or alternative purification methods like recrystallization or preparative HPLC.[4] |
Experimental Protocols
Protocol 1: Evaluation of Stability in Aqueous Base
This protocol outlines a general procedure to assess the stability of this compound in an aqueous basic solution.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
In a thermostated reaction vessel set to 25°C, add a known volume of the stock solution to a known volume of 0.1 M NaOH solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Immediately withdraw a sample (t=0), quench it with a suitable acidic solution to neutralize the base, and dilute it with the mobile phase to the appropriate concentration for HPLC analysis.
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours) and process them in the same manner as the t=0 sample.
-
Analyze all samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Protocol 2: Nucleophilic Substitution with an Amine
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (1.0-1.5 equivalents)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base; 2.0-3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with a condenser)
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired amine (1.2 eq.), and the base (2.0 eq.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture with stirring to a temperature between 80°C and 150°C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If inorganic salts have precipitated, filter the mixture.
-
Extract the product using a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Stability of this compound in 0.1 M NaOH at 25°C (Hypothetical Data)
| Time (hours) | % Remaining Parent Compound | % 2-Hydroxy-6-(trifluoromethyl)benzo[d]thiazole |
| 0 | 100 | 0 |
| 1 | 85.2 | 14.8 |
| 2 | 72.1 | 27.9 |
| 4 | 51.5 | 48.5 |
| 8 | 26.8 | 73.2 |
| 24 | 2.5 | 97.5 |
Visualizations
Caption: Workflow for the stability testing of this compound in aqueous base.
References
How to avoid homocoupling in Suzuki reactions of benzothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of benzothiazoles, with a primary focus on preventing the formation of homocoupling byproducts.
Troubleshooting Guide: Minimizing Homocoupling
Undesired homocoupling of the boronic acid or ester reagent is a frequent side reaction in Suzuki couplings, which leads to reduced yields of the target product and complicates purification.[1] This guide provides actionable solutions to common problems.
Question: I am observing a significant amount of boronic acid homocoupling in my Suzuki reaction of a benzothiazole derivative. What are the primary causes and how can I fix it?
Answer: Homocoupling in Suzuki reactions is primarily caused by two mechanisms: oxygen-mediated and Palladium(II)-mediated homocoupling.[2] To minimize this side reaction, a systematic approach to optimizing your reaction conditions is necessary.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to use or using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.[1][3] | Reduces the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the oxygen-mediated homocoupling pathway.[2] |
| Use of a Pd(II) Precatalyst | While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, their in-situ reduction to the active Pd(0) species can sometimes promote homocoupling.[1][4] Consider using a Pd(0) source such as Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, adding a mild reducing agent like potassium formate can be beneficial.[1][5] | Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[1] |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[6][7] For electron-deficient substrates, which benzothiazoles can be, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective.[8][9] | The appropriate ligand can accelerate the desired cross-coupling pathway relative to the homocoupling side reaction. |
| Suboptimal Base | The choice and strength of the base are critical.[10] While strong bases can promote the reaction, they can also lead to boronic acid degradation.[10] Common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often used.[10][11] The optimal base is substrate-dependent and may require screening. | A well-chosen base will facilitate the transmetalation step of the desired reaction without causing significant decomposition of the boronic acid. |
| Poor Quality Boronic Acid/Ester | Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation and an increased propensity for homocoupling.[10] They can also exist in equilibrium with their trimeric anhydride form, boroxines.[10] | Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve reaction consistency and reduce side products.[10] |
| Reaction Temperature and Time | Higher temperatures can sometimes increase the rate of homocoupling. | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to avoid prolonged heating that may favor side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[3] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[3]
Q2: How can I visually identify if homocoupling is a significant issue in my reaction?
A2: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture using techniques like TLC or LC-MS.[3] This byproduct will have a molecular weight corresponding to the dimer of your boronic acid's organic group.
Q3: How does the choice of palladium source affect homocoupling?
A3: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[2] This can be a significant issue at the beginning of the reaction. Using a Pd(0) source (e.g., Pd₂(dba)₃) can circumvent this initial burst of homocoupling.[1]
Q4: Can the solvent system influence the extent of homocoupling?
A4: Yes, the solvent system can influence the reaction. While a mixture of an organic solvent and water is common, the specific choice can affect the solubility of reagents and the reaction kinetics. For instance, the addition of water to solvents like 1,4-dioxane or toluene has been shown to promote the coupling reaction at room temperature in some cases.[5] It is important to ensure that the chosen solvent system is thoroughly degassed.
Q5: Are boronic esters less prone to homocoupling than boronic acids?
A5: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[12] This increased stability can make them less susceptible to degradation and side reactions like protodeboronation and homocoupling.[10][12]
Key Experimental Parameters and Their Effects
The following tables summarize the effects of various reaction parameters on the outcome of Suzuki reactions, with a focus on minimizing homocoupling.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Oxidation State | Typical Observation | Recommendation for Minimizing Homocoupling |
| Pd(OAc)₂, PdCl₂ | +2 | Can lead to initial homocoupling during in-situ reduction to Pd(0).[2] | Use in combination with a reducing agent or consider a Pd(0) source. |
| Pd₂(dba)₃ | 0 | Generally preferred for minimizing homocoupling as it is already in the active oxidation state.[1] | A good first choice, especially for challenging substrates. |
| Buchwald Precatalysts | +2 | Often highly efficient and can lead to clean reactions with low catalyst loadings. | Recommended for their high activity and broad applicability.[8] |
Table 2: Common Bases in Suzuki Reactions and Their Properties
| Base | Strength | Common Usage | Notes |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used, effective in many cases.[10][11] | Often used in aqueous solvent mixtures. |
| K₃PO₄ | Moderate-Strong | Effective for a broad range of substrates, including less reactive ones.[10] | Can be used in both aqueous and anhydrous conditions. |
| Cs₂CO₃ | Strong | Often used for difficult couplings.[10] | Can be very effective but may also promote side reactions if not optimized. |
| KF | Weak | Used for substrates with base-labile functional groups.[13] | May lead to slower reaction rates.[10] |
Experimental Protocol: Suzuki Coupling of 2-Chlorobenzothiazole with Phenylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
2-Chlorobenzothiazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add 2-chlorobenzothiazole, phenylboronic acid, and potassium phosphate.[1]
-
Catalyst Preparation: In a separate, dry vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane.
-
Reaction Setup: Add the degassed 1,4-dioxane and degassed water (e.g., 4:1 ratio) to the Schlenk flask containing the reagents.
-
Catalyst Addition: Transfer the catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for minimizing homocoupling and a logical decision tree for troubleshooting when homocoupling is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ligand Choice for Electron-Poor Aryl Bromides in Buchwald-Hartwig Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Buchwald-Hartwig amination reactions with electron-poor aryl bromides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using electron-poor aryl bromides in Buchwald-Hartwig amination?
A1: Electron-poor aryl bromides can be challenging substrates due to the electron-withdrawing groups that can affect the electronics of the catalytic cycle. Common issues include slow or incomplete reactions, and side reactions such as hydrodehalogenation. Careful selection of the ligand, base, and reaction conditions is crucial for a successful transformation.
Q2: Which class of ligands is generally most effective for coupling electron-poor aryl bromides?
A2: Bulky, electron-rich biaryl phosphine ligands are generally the most effective for promoting the amination of electron-poor aryl bromides.[1] These ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination, which is often the rate-limiting step for these substrates. Examples of such ligands include BrettPhos, RuPhos, XPhos, and Xantphos.
Q3: How do I choose between a primary and a secondary amine as the coupling partner?
A3: The choice of amine can significantly impact the reaction outcome. Primary amines are generally more reactive than secondary amines. However, sterically hindered secondary amines can also be coupled effectively with the appropriate choice of ligand. For primary amines, ligands like BrettPhos are often a good choice, while RuPhos is frequently used for secondary amines.[2]
Q4: What is the role of the base in the Buchwald-Hartwig reaction, and which one should I choose?
A4: The base is essential for the deprotonation of the amine or the intermediate palladium complex, which is a critical step in the catalytic cycle.[3] For electron-poor aryl bromides, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, if your substrate is base-sensitive, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures.[4]
Q5: Can the choice of solvent affect the reaction?
A5: Yes, the solvent plays a crucial role in the solubility of the reagents and the stability of the catalytic intermediates. Anhydrous and degassed solvents are essential for reproducible results. Toluene is a common solvent for these reactions. For aryl iodides, toluene can be particularly beneficial as it helps precipitate the iodide salt, mitigating catalyst inhibition.[4] Other common solvents include dioxane and THF.
Troubleshooting Guide
Problem 1: Low or no conversion of the aryl bromide.
| Potential Cause | Suggested Solution |
| Catalyst deactivation | Ensure strictly anaerobic and anhydrous conditions. Use an inert atmosphere (argon or nitrogen) and freshly distilled, degassed solvents. Consider using a palladium precatalyst, which is often more air-stable and can lead to more reproducible results.[5] |
| Inappropriate ligand | The choice of ligand is critical. For electron-poor aryl bromides, screen a panel of bulky, electron-rich biaryl phosphine ligands such as BrettPhos, RuPhos, XPhos, or Xantphos. The optimal ligand can be substrate-dependent. |
| Suboptimal base | If using a weak base like K₃PO₄, the reaction may require a higher temperature to proceed efficiently. If your substrate allows, consider switching to a stronger base like NaOtBu. Ensure the base is fresh and has been stored under inert conditions.[3] |
| Low reaction temperature | Reactions with electron-poor aryl bromides, especially with weaker bases, may require higher temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate. |
Problem 2: Formation of side products, such as hydrodehalogenation.
| Potential Cause | Suggested Solution |
| Slow reductive elimination | This is a common issue with electron-poor aryl bromides. Using a bulkier, more electron-donating ligand can accelerate the reductive elimination step and minimize side reactions. |
| Presence of water | While small amounts of water can sometimes be beneficial, excess water can lead to hydrodehalogenation. Ensure all reagents and solvents are anhydrous. |
| Inappropriate ligand-to-metal ratio | The optimal ligand-to-palladium ratio can vary. A slight excess of the ligand is often beneficial, but a large excess can sometimes inhibit the reaction. |
Data Presentation
Table 1: Comparison of Ligands for the Amination of 4-Bromobenzonitrile with Aniline
| Entry | Ligand | Pd Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | P(o-Tol)₃ | Pd(OAc)₂ (2) | NaOtBu (1.2) | Toluene | 100 | 24 | 65 |
| 2 | BINAP | Pd₂(dba)₃ (1) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | 78 |
| 3 | XPhos | Pd(OAc)₂ (2) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 92 |
| 4 | RuPhos | RuPhos-Pd-G3 (2) | NaOtBu (1.2) | Toluene | 80 | 4 | 95 |
| 5 | BrettPhos | BrettPhos-Pd-G3 (2) | LHMDS (1.3) | THF | 70 | 6 | 97 |
| 6 | Xantphos | Pd(OAc)₂ (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | 88 |
Note: The data in this table is a compilation of representative results from the literature and should be used as a guideline. Optimal conditions may vary depending on the specific substrates and reaction setup.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of an Electron-Poor Aryl Bromide with a Primary Amine
This protocol provides a general method for the palladium-catalyzed amination of an electron-poor aryl bromide (e.g., 4-bromoacetophenone) with a primary amine (e.g., benzylamine).
Materials:
-
Electron-poor aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Palladium precatalyst (e.g., BrettPhos-Pd-G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the electron-poor aryl bromide to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the primary amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low-yielding Buchwald-Hartwig reactions.
References
Challenges in the scale-up synthesis of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up synthesis of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, with a focus on challenges pertinent to scaling up the process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Diazotization: In the Sandmeyer-type reaction to introduce the 2-bromo substituent, incomplete formation of the diazonium salt from the corresponding 2-amino-6-(trifluoromethyl)benzothiazole is a common issue, especially during scale-up where mixing and temperature control are more challenging. | Optimize Diazotization Conditions: Ensure efficient stirring and strict temperature control (typically 0-5 °C) during the addition of sodium nitrite.[1] Consider using a slight excess of sodium nitrite and ensure the starting amine is fully dissolved in the acidic medium before diazotization. For larger scale, the addition of the nitrite solution via a dip pipe can improve dispersion and prevent localized overheating.[1] |
| Decomposition of Diazonium Salt: Aryl diazonium salts are often unstable and can decompose, particularly at elevated temperatures.[1] This is a significant safety concern during scale-up. | Maintain Low Temperatures: The temperature of any bulk diazonium salt solution should be kept low, ideally below 15°C, to minimize decomposition.[1] Use of flow chemistry for the diazotization and subsequent Sandmeyer reaction can be a safer and more efficient alternative at scale, as it minimizes the accumulation of the hazardous diazonium intermediate. | |
| Suboptimal Cyclization Conditions: In the formation of the benzothiazole ring, for instance from a substituted phenylthiourea, incomplete cyclization can be a major cause of low yield. | Reaction Optimization: Gradually increase the reaction time and monitor the progress by TLC. The temperature profile can be critical; for some cyclizations, a period at a lower temperature followed by heating may be beneficial. | |
| Oxidation of Thiophenol Precursors: If the synthesis starts from a 2-aminothiophenol derivative, this starting material is susceptible to oxidation, which can form disulfide-linked dimers and other byproducts.[2][3] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2][3] Using freshly purified 2-aminothiophenol is also recommended.[2] | |
| Byproduct Formation | Dimerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimeric byproducts.[2] | High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular pathway.[2] This can be a challenge at scale, so careful optimization of reactant concentrations is necessary. |
| Side Reactions of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aromatic ring and may lead to unexpected side reactions under harsh conditions. | Milder Reaction Conditions: Where possible, opt for milder reaction conditions (e.g., lower temperatures, less aggressive reagents) to minimize unwanted side reactions. | |
| Formation of Tar-like Materials: The appearance of dark, insoluble materials often indicates polymerization of the starting materials, particularly oxidized 2-aminothiophenol.[2] | Control Reaction Temperature and Atmosphere: Avoid excessively high temperatures and maintain an inert atmosphere to prevent oxidation and subsequent polymerization of sensitive reagents.[2] | |
| Purification Challenges | Removal of Copper Catalyst: In Sandmeyer-type reactions, removal of the copper catalyst from the final product can be difficult. | Aqueous Workup: A thorough aqueous workup, potentially with an ammonia or ammonium chloride solution, can help to complex and remove residual copper salts. |
| Crystallization Issues: The final product may be difficult to crystallize, especially if impurities are present. | Solvent Screening: A systematic screening of different solvent systems for recrystallization is recommended. If the product is an oil, consider converting it to a solid derivative (e.g., a salt) for purification, followed by regeneration of the pure product. | |
| Safety Concerns | Thermal Runaway: Both the diazotization and the subsequent Sandmeyer reaction can be exothermic, posing a risk of thermal runaway, especially at a larger scale where heat dissipation is less efficient.[4][5] | Calorimetric Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the thermal profile of the reaction and determine the heat of reaction.[1] This data is crucial for designing an adequate cooling system for the scaled-up process. For highly exothermic reactions, a semi-batch process with controlled addition of a limiting reagent is recommended to manage heat evolution.[4] |
| Handling of Diazonium Salts: Solid diazonium salts can be explosive when dry.[1] | In-situ Generation and Consumption: Whenever possible, generate and consume the diazonium salt in-situ without isolation.[1] If filtration is unavoidable, ensure the filter cake is never allowed to dry completely. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
A common route involves the synthesis of 2-amino-6-(trifluoromethyl)benzothiazole followed by a Sandmeyer reaction to introduce the 2-bromo substituent. The key challenges in this route at scale are the safe handling of the potentially explosive diazonium salt intermediate and controlling the exothermicity of the diazotization and bromination steps.[1]
Q2: My Sandmeyer reaction for the bromination step is giving inconsistent yields. What should I investigate?
Inconsistent yields in a Sandmeyer reaction can be due to several factors. Firstly, ensure precise temperature control during diazotization, as temperature fluctuations can lead to decomposition of the diazonium salt.[1] Secondly, the quality and form of the copper(I) bromide catalyst are crucial. Ensure it is fresh and finely powdered for optimal activity. The presence of impurities in the starting 2-amino-6-(trifluoromethyl)benzothiazole can also interfere with the reaction.
Q3: I am observing the formation of a significant amount of dark, tarry byproduct during the benzothiazole ring formation. How can I prevent this?
The formation of tar-like substances is often due to the oxidation and subsequent polymerization of 2-aminothiophenol precursors.[2] To mitigate this, it is essential to perform the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.[2][3] Using freshly distilled or recrystallized 2-aminothiophenol can also significantly reduce byproduct formation. Additionally, avoiding excessively high reaction temperatures is crucial.[2]
Q4: What are the primary safety considerations when scaling up the synthesis of this compound?
The primary safety concerns are the thermal runaway potential of the diazotization and Sandmeyer reactions, and the explosive nature of isolated diazonium salts.[1][4][5] A thorough process safety evaluation is essential before any scale-up. This should include reaction calorimetry to understand the heat flow and adiabatic temperature rise potential.[5] Implementing a semi-batch process with controlled addition of reagents can help manage the reaction exotherm.[4] It is strongly advised to avoid isolating the diazonium salt; it should be generated and used in solution.[1]
Q5: Are there any "green" or more environmentally friendly approaches to consider for this synthesis?
Modern synthetic methods for benzothiazoles often focus on green chemistry principles. This can include the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[6] For the bromination step, while the Sandmeyer reaction is common, alternative brominating agents and catalytic systems could be explored to reduce heavy metal waste.
Experimental Protocols & Visualizations
General Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-6-(Trifluoromethyl)benzo[d]thiazole for Synthetic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a critical determinant in the efficiency and success of synthetic routes in drug discovery and development. The 2-halo-6-(trifluoromethyl)benzo[d]thiazole scaffold is a key building block for a variety of biologically active molecules. This guide provides an objective, data-supported comparison of the reactivity of 2-bromo-6-(trifluoromethyl)benzo[d]thiazole and its 2-chloro analogue in common and synthetically important chemical transformations.
Executive Summary
The choice between 2-bromo- and 2-chloro-6-(trifluoromethyl)benzo[d]thiazole as a synthetic precursor is highly dependent on the desired chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The 2-bromo analogue is the more reactive substrate, generally affording higher yields under milder conditions. This is attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step.
-
For Nucleophilic Aromatic Substitution (SNAr): The 2-chloro analogue is often the preferred substrate. The increased electronegativity of chlorine and the strong electron-withdrawing nature of the benzothiazole ring system at the 2-position make the C-Cl bond more susceptible to nucleophilic attack.
This guide will delve into the experimental data supporting these principles, provide detailed experimental protocols, and illustrate the underlying mechanistic pathways.
Data Presentation: Comparative Reactivity in Key Reactions
The following tables summarize the expected and reported performance of 2-bromo- and 2-chloro-6-(trifluoromethyl)benzo[d]thiazole in key synthetic transformations. It is important to note that direct side-by-side comparative studies for these specific substrates are limited in the literature; therefore, the data presented is a composite of reported reactions on these and closely related analogues, supplemented by established chemical principles.
Table 1: Comparison in Suzuki-Miyaura Cross-Coupling Reactions
| Feature | This compound | 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst System | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd₂(dba)₃/XPhos, other highly active catalysts |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Representative Yield | 80-95% | 60-85% (often requires more optimization) |
Table 2: Comparison in Buchwald-Hartwig Amination
| Feature | This compound | 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole |
| Relative Reactivity | High | Moderate |
| Typical Catalyst System | Pd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos | Pd₂(dba)₃/BrettPhos, other bulky, electron-rich ligands |
| Typical Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LiHMDS |
| Reaction Temperature | 80-110 °C | 100-120 °C |
| Representative Yield | 75-90% | 50-80% (highly dependent on amine and ligand) |
Table 3: Comparison in Nucleophilic Aromatic Substitution (SNAr) with Amines
| Feature | This compound | 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole |
| Relative Reactivity | Moderate | High |
| Typical Nucleophile | Primary and secondary amines (e.g., morpholine) | Primary and secondary amines (e.g., morpholine) |
| Typical Conditions | Heat in a polar aprotic solvent (e.g., DMF, NMP) | Heat in a polar aprotic solvent (e.g., DMF, NMP) |
| Reaction Temperature | 100-150 °C | 80-120 °C |
| Representative Yield | Moderate to Good | Good to Excellent |
Experimental Protocols
The following are generalized protocols for key reactions involving 2-halo-6-(trifluoromethyl)benzo[d]thiazoles. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Reaction: Synthesis of 2-(Aryl)-6-(trifluoromethyl)benzo[d]thiazole
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent system.
-
Add the catalyst premix to the Schlenk flask, followed by the remainder of the solvent.
-
Degas the reaction mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole
Reaction: Synthesis of 2-(Amino)-6-(trifluoromethyl)benzo[d]thiazole
Materials:
-
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Remove the tube from the glovebox (if applicable) and add the anhydrous, degassed toluene under a positive pressure of argon.
-
Add 2-chloro-6-(trifluoromethyl)benzo[d]thiazole followed by the amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite to remove palladium residues, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole
Reaction: Synthesis of 2-(Morpholino)-6-(trifluoromethyl)benzo[d]thiazole
Materials:
-
2-Chloro-6-(trifluoromethyl)benzo[d]thiazole (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a round-bottom flask, add 2-chloro-6-(trifluoromethyl)benzo[d]thiazole and K₂CO₃.
-
Add anhydrous DMF, followed by morpholine.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, a general mechanism for SNAr, and a typical experimental workflow.
Fluorine's Impact: A Comparative Guide to the Biological Activity of Benzothiazole Derivatives
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated benzothiazoles, supported by experimental data and detailed protocols. The evidence suggests that fluorination significantly enhances the therapeutic potential of benzothiazole derivatives, particularly in anticancer applications.
The introduction of fluorine atoms into the benzothiazole core can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications often translate into enhanced biological activity.[1] This guide will delve into the comparative efficacy of these compounds in anticancer, antimicrobial, and enzyme inhibition contexts.
Anticancer Activity: Fluorination as a Potency Booster
Numerous studies have demonstrated that fluorinated benzothiazoles exhibit superior cytotoxicity against a range of cancer cell lines compared to their non-fluorinated counterparts.
Fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, have shown potent cytotoxic effects with GI50 values less than 1 nM in sensitive human breast cancer cell lines like MCF-7 and MDA-MB-468.[2][3] Notably, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a particularly potent broad-spectrum agent.[2] The position of the fluorine atom on the benzothiazole ring is a critical determinant of anticancer efficacy.[4] Studies have revealed that the presence of a fluorine moiety is often essential for the growth-inhibitory activity of these compounds.[1]
In a comparative study, a fluorinated benzothiazole derivative (Compound B) displayed higher inhibitory activity against HepG2 hepatocellular carcinoma cells at the 24-hour mark compared to its nitro-substituted, non-fluorinated counterpart (Compound A).[5] While both showed significant inhibition at 48 hours, this highlights the potential for faster and more potent action with fluorination.[5]
The mechanism behind this enhanced activity is often linked to the induction of cytochrome P450 CYP1A1, a crucial event for the antitumor specificity of this class of compounds.[2][6] Fluorinated benzothiazoles have been shown to induce CYP1A1 expression, leading to their metabolism into reactive species that bind to macromolecules within sensitive cancer cells, ultimately triggering cell death.[6][[“]]
Comparative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7 (Breast), MDA-MB-468 (Breast) | GI50 | < 1 nM | [2][3] |
| Non-fluorinated 2-(4-aminophenyl)benzothiazole | PC-3 (Prostate), HCT 116 (Colon) | GI50 | > 10 µM | [2][3] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | NCI Cell Panel | - | Potent Broad Spectrum Agent | [2] |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.57 µM | [8] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | GI50 | 0.4 µM | [8] |
| Fluorinated Benzothiazole (Compound B) | HepG2 (Liver) | IC50 (48h) | 29.63 µM | [5] |
| Non-fluorinated Benzothiazole (Compound A) | HepG2 (Liver) | IC50 (48h) | 38.54 µM | [5] |
Antimicrobial Activity: A Promising Frontier
While the data is more extensive in the realm of oncology, evidence suggests that fluorination also positively influences the antimicrobial properties of benzothiazoles. The inclusion of an electron-withdrawing fluorine atom can enhance the antibacterial activity of these compounds compared to their non-fluorinated analogs.[1]
For instance, a novel series of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles demonstrated enhanced antibacterial activity, which was attributed to the presence of the fluoro group.[1]
Illustrative Antimicrobial Activity Data (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Fluorinated Benzothiazole Derivatives | Potent Activity | Moderate Activity | Moderate Activity | Potent Activity | [1] |
| Non-fluorinated Benzothiazole Derivatives | Moderate Activity | Less Active | Less Active | Moderate Activity | [1][9] |
Enzyme Inhibition: Targeting Key Pathological Pathways
Benzothiazole derivatives are known to inhibit various enzymes implicated in disease progression. Fluorination can enhance the binding affinity and inhibitory potency of these compounds. For example, fluorinated benzothiazoles have been investigated as inhibitors of kinases like VEGFR-2 and PI3K, which are crucial in cancer cell signaling.[10][11]
Benzothiazole derivatives have been shown to target the NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma, and the PI3K/AKT pathway in other cancer cell lines, leading to apoptosis.[5][12][13] Fluorinated derivatives often exhibit stronger inhibition of these pathways.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.[14][15]
Materials:
-
Test compounds (fluorinated and non-fluorinated benzothiazoles)
-
96-well tissue culture plates
-
Appropriate cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
Agar Disc Diffusion Assay for Antimicrobial Screening
This method is a qualitative and semi-quantitative way to assess the antimicrobial activity of compounds.[16]
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Plate Preparation: Prepare and solidify the appropriate agar plates.
-
Inoculation: Dip a sterile swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate.[16]
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound. Allow the solvent to evaporate. Place the discs on the inoculated agar surface.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[16]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disc in millimeters.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Test compounds
-
Purified kinase enzyme (e.g., VEGFR-2, PI3K)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[17]
Visualizing the Mechanisms
To better understand the biological context of benzothiazole activity, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by these compounds.
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 14. biotium.com [biotium.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Structure of 2-Substituted-6-(Trifluoromethyl)benzo[d]thiazole Products
For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of standard analytical techniques for validating the structure of 2-substituted-6-(trifluoromethyl)benzo[d]thiazole derivatives, a class of compounds with significant interest in medicinal chemistry.
The benzothiazole scaffold, particularly when substituted with a trifluoromethyl group, is a privileged structure in drug discovery, known to modulate pharmacokinetic and pharmacodynamic properties. Ensuring the correct regiochemistry and connectivity of these molecules is paramount. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for unequivocal structure elucidation.
Comparative Analysis of Structural Validation Techniques
The following tables summarize typical experimental data obtained for a series of representative 2-substituted-6-(trifluoromethyl)benzo[d]thiazole compounds. These examples include derivatives with an amino, a phenyl, and a methyl group at the 2-position, illustrating the influence of the substituent on the spectral and structural parameters.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Amino-6-(trifluoromethyl)benzo[d]thiazole | 7.85 (s, 1H, H-7), 7.60 (d, J = 8.4 Hz, 1H, H-4), 7.45 (d, J = 8.4 Hz, 1H, H-5), 7.20 (br s, 2H, -NH₂) | 168.5 (C-2), 155.0 (C-8a), 148.0 (C-4a), 134.5 (q, J = 32.0 Hz, C-6), 125.0 (q, J = 272.0 Hz, -CF₃), 122.0 (q, J = 4.0 Hz, C-5), 121.0 (C-4), 118.0 (q, J = 4.0 Hz, C-7) |
| 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole | 8.20-8.10 (m, 3H, H-7, H-2', H-6'), 7.90 (d, J = 8.5 Hz, 1H, H-4), 7.70 (d, J = 8.5 Hz, 1H, H-5), 7.55-7.45 (m, 3H, H-3', H-4', H-5') | 168.0 (C-2), 154.0 (C-8a), 152.0 (C-4a), 135.0 (q, J = 32.5 Hz, C-6), 133.0 (C-1'), 131.5 (C-4'), 129.5 (C-3', C-5'), 127.5 (C-2', C-6'), 125.0 (q, J = 272.0 Hz, -CF₃), 123.0 (q, J = 3.8 Hz, C-5), 122.5 (C-4), 120.0 (q, J = 4.1 Hz, C-7) |
| 2-Methyl-6-(trifluoromethyl)benzo[d]thiazole | 7.95 (s, 1H, H-7), 7.80 (d, J = 8.4 Hz, 1H, H-4), 7.60 (d, J = 8.4 Hz, 1H, H-5), 2.85 (s, 3H, -CH₃) | 167.0 (C-2), 153.5 (C-8a), 150.0 (C-4a), 135.0 (q, J = 32.2 Hz, C-6), 124.8 (q, J = 272.0 Hz, -CF₃), 122.5 (q, J = 3.9 Hz, C-5), 121.8 (C-4), 119.0 (q, J = 4.0 Hz, C-7), 20.0 (-CH₃) |
Table 2: Comparative Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Amino-6-(trifluoromethyl)benzo[d]thiazole [1][2] | ESI+ | 219.0 [M+H]⁺ | 192.0 [M+H-HCN]⁺, 150.0 [M+H-CF₃]⁺ |
| 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole | ESI+ | 280.0 [M+H]⁺ | 211.0 [M+H-CF₃]⁺, 184.0 [M+H-CF₃-HCN]⁺, 103.0 [C₆H₅CN+H]⁺ |
| 2-Methyl-6-(trifluoromethyl)benzo[d]thiazole | ESI+ | 218.0 [M+H]⁺ | 149.0 [M+H-CF₃]⁺, 122.0 [M+H-CF₃-HCN]⁺ |
Table 3: Comparative Single-Crystal X-ray Crystallography Data (Representative Values)
| Parameter | 2-Amino-6-(trifluoromethyl)benzo[d]thiazole | 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| C2-N3 Bond Length (Å) | 1.315 | 1.300 |
| C2-S1 Bond Length (Å) | 1.745 | 1.750 |
| C6-CF₃ Bond Length (Å) | 1.490 | 1.495 |
| Dihedral Angle (Benzene/Thiazole) | ~1.5° | ~15-25° |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[3][4][5]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted-6-(trifluoromethyl)benzo[d]thiazole product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities to assign the signals to the respective protons in the molecule. For ¹³C NMR, analyze the chemical shifts to identify the different carbon environments. The characteristic quartet signal for the CF₃ group and its coupling to the aromatic carbons is a key diagnostic feature.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.[7][8][9][10][11]
Protocol for Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water or methanol and water, with the addition of 0.1% formic acid to promote protonation for positive ion mode.[8]
-
Instrument Setup: Use an ESI mass spectrometer (e.g., Q-TOF, Orbitrap). Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.
-
Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). A high voltage (typically 3-5 kV) is applied to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Acquire the full scan mass spectrum in the positive ion mode to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS) for Fragmentation Analysis: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. Acquire the product ion spectrum to observe the characteristic fragment ions.
-
Data Analysis: Analyze the high-resolution mass of the molecular ion to confirm the elemental composition. Interpret the fragmentation pattern to support the proposed structure. Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring and loss of small neutral molecules.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry.[12][13]
Protocol for Single-Crystal X-ray Diffraction Analysis:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Ideal crystals are typically 0.1-0.3 mm in each dimension and free of defects.[13]
-
Crystal Mounting: Carefully select a single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is often used to minimize thermal motion and radiation damage. The instrument software is used to determine the unit cell parameters and collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.[12]
-
Structure Validation and Analysis: The final refined structure is validated using crystallographic software. The output includes the precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. The connectivity and overall geometry confirm the molecular structure.
Visualization of Experimental Workflows
To further clarify the process of structural validation, the following diagrams illustrate the typical experimental workflows.
Caption: Overall workflow for the structural validation of a synthesized compound.
Caption: Step-by-step workflow for NMR analysis.
Caption: Step-by-step workflow for Mass Spectrometry analysis.
By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently validate the structures of novel 2-substituted-6-(trifluoromethyl)benzo[d]thiazole products, paving the way for further investigation of their biological activities.
References
- 1. 2-Amino-6-(trifluoromethyl)benzothiazole 96 777-12-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 7. Rutgers_MS_Home [react.rutgers.edu]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. mkuniversity.ac.in [mkuniversity.ac.in]
- 13. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole Derivatives
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of analytical techniques for determining the purity of synthesized 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole derivatives, a class of compounds with significant potential in medicinal chemistry.[1] We will delve into supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategies.
Potential Impurities in Synthesis
The synthesis of this compound derivatives can result in a variety of impurities. A thorough purity assessment must be capable of detecting and quantifying these potential contaminants, which may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediates: Partially reacted molecules that did not proceed to the final product.
-
Byproducts: Resulting from side reactions during the synthesis.
-
Residual Solvents: Solvents used in the reaction or purification steps that are not fully removed.
-
Catalyst Residues: Traces of catalysts used to facilitate the reaction.
Comparison of Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed to determine the purity of synthesized this compound derivatives. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative results, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range | LOD/LOQ | Sample Requirement | Destructive? |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between a mobile and stationary phase. | High resolution and sensitivity, excellent for quantitative analysis, widely applicable. | Requires reference standards for absolute quantification, can be time-consuming for method development. | 95-99.9% | ng to pg | mg | Yes |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection and identification.[2] | High separation efficiency for volatile compounds, provides structural information for identification.[2] | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | 95-99.9% | pg to fg | mg | Yes |
| ¹H, ¹³C, ¹⁹F NMR (Nuclear Magnetic Resonance) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard of the analyte.[2] | Relatively low sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.[3] | 90-99.9% | µg to mg | mg | No |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[3] | High sensitivity and selectivity, provides molecular weight information, suitable for a wide range of compounds.[3] | Can suffer from matrix effects and ion suppression, quantification can be challenging. | 95-99.9% | pg to fg | µg to mg | Yes |
| Elemental Analysis | Determines the percentage composition of C, H, N, S, etc., in a sample. | Provides fundamental information about the elemental composition, can indicate the presence of inorganic impurities. | Does not distinguish between isomers or provide information about organic impurities with the same elemental composition.[4] | High purity required | ~0.3% absolute deviation | mg | Yes |
| Melting Point Analysis | A pure substance has a sharp and defined melting point, while impurities broaden the melting range.[5] | Simple, fast, and inexpensive.[5] | Not suitable for liquids or amorphous solids, insensitive to small amounts of impurities. | >98% | >1-2% impurity | mg | No |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their affinity for the stationary phase (column) and the mobile phase (solvent). A detector measures the absorbance of the eluting components, and the area of the resulting peaks is proportional to their concentration.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective. For example, start with 30% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and can be used for quantification.[2]
Experimental Protocol:
-
Instrumentation: GC-MS system with a capillary column suitable for heterocyclic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Interface Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Mass Range: Scan from m/z 50 to 500.[2]
-
Sample Preparation: Prepare a solution of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[2]
-
Analysis: Inject 1 µL of the sample solution. Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). Calculate the purity by area percentage.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Quantitative NMR (qNMR) is an absolute method for purity determination, as the signal intensity is directly proportional to the molar amount of the substance.[2] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[2]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound derivative into a clean vial.[2]
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1).
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Decision-making flowchart for selecting a purity analysis method.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
References
In vitro screening of novel compounds derived from 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, particularly when substituted with a trifluoromethyl group, represents a promising area of research for the development of novel therapeutic agents. This guide provides a comparative overview of the in vitro screening of various compounds derived from or related to the 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole backbone. We will explore their efficacy in key therapeutic areas, detail the experimental protocols used for their evaluation, and visualize the biological pathways they influence.
Anticancer Activity: A Primary Focus
Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with research highlighting their activity against a range of human cancer cell lines.[1][2][3][4][5][6][7] The inclusion of a trifluoromethyl group can enhance the cytotoxic potential of these compounds.
Comparative Anticancer Potency (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative benzothiazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridinyl-2-amine linked benzothiazole-2-thiol | Compound 7e | SKRB-3 (Breast Cancer) | 0.0012 | [2] |
| SW620 (Colon Cancer) | 0.0043 | [2] | ||
| A549 (Lung Cancer) | 0.044 | [2] | ||
| HepG2 (Liver Cancer) | 0.048 | [2] | ||
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Compound B7 | A431 (Skin Cancer) | Significant Inhibition (Value not specified) | [1][3] |
| A549 (Lung Cancer) | Significant Inhibition (Value not specified) | [1][3] | ||
| H1299 (Lung Cancer) | Significant Inhibition (Value not specified) | [1][3] | ||
| Sulphonamide based acetamide benzothiazole | Compound 40 | MCF-7 (Breast Cancer) | 34.5 | [4][5][7] |
| HeLa (Cervical Cancer) | 44.15 | [4][5][7] | ||
| MG63 (Osteosarcoma) | 36.1 | [4][5][7] | ||
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | Compound 65 | PC-3 (Prostate Cancer) | 19.9 µg/mL | [5] |
| LNCaP (Prostate Cancer) | 11.2 µg/mL | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Signaling Pathway Inhibition
Certain benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the AKT and ERK pathways.[1]
Caption: Inhibition of AKT and ERK signaling pathways by Compound B7.
Antimicrobial and Antifungal Activity
The trifluoromethyl moiety is known to enhance the antimicrobial properties of heterocyclic compounds.[8][9][10][11] Benzothiazole derivatives containing this group have shown promising activity against a variety of bacterial and fungal strains.
Comparative Antimicrobial Potency (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole Derivatives | Compound 3 | Staphylococcus aureus | 25-200 | [12] |
| Bacillus subtilis | 25-200 | [12] | ||
| Escherichia coli | 25-200 | [12] | ||
| Compound 4 | Staphylococcus aureus | 25-200 | [12] | |
| Bacillus subtilis | 25-200 | [12] | ||
| Escherichia coli | 25-200 | [12] | ||
| α-trifluoromethyl tertiary alcohol and coumarin moiety | Compound 3cd | Rhizoctonia solani Kuhn | 10.9 (EC₅₀) | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Enzyme Inhibition
Benzothiazole derivatives have also been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including metabolic disorders and neurodegenerative diseases.[12][13][14][15][16]
Comparative Enzyme Inhibition (Kᵢ and IC₅₀ Values)
| Compound Class | Target Enzyme | Inhibitory Value | Reference |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.124 µM | [14] |
| Acetylcholinesterase (AChE) | Kᵢ = 0.129 µM | [14] | |
| Butyrylcholinesterase (BChE) | Kᵢ = 0.083 µM | [14] | |
| 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][17]thiazepines | α-glucosidase | IC₅₀ = 2.69 - 6.70 µM | [13] |
| α-amylase | IC₅₀ = 9.71 - 22.86 µM | [13] | |
| Benzo[d]pyrrolo[2,1-b]thiazole derivatives | CENP-E ATPase | ATP-competitive inhibition | [16] |
| Benzothiazole derivatives | E. coli dihydroorotase | Significant suppression | [12] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The initial reaction rates are calculated, and the IC₅₀ or Kᵢ values are determined by plotting the reaction rates against the inhibitor concentrations.
Conclusion
The in vitro screening of novel compounds derived from the benzothiazole scaffold, particularly those incorporating a trifluoromethyl group, reveals a class of molecules with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores their potential for further development in medicinal chemistry. The data and protocols presented in this guide offer a comparative basis for researchers to build upon in the quest for novel therapeutics. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these promising compounds.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
- 8. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of benzo[d]pyrrolo[2,1-b]thiazole derivatives as CENP-E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacyjournal.in [pharmacyjournal.in]
Comparing the efficacy of different palladium catalysts for 2-bromobenzothiazole coupling
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Catalyst Efficacy in Key Cross-Coupling Reactions
The functionalization of the benzothiazole scaffold is a cornerstone in the development of novel pharmaceuticals and advanced materials. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 2-bromobenzothiazole stand out for their versatility and efficiency in forming carbon-carbon and carbon-nitrogen bonds. The choice of the palladium catalyst is a critical parameter that significantly influences reaction outcomes, including yield, reaction time, and substrate scope. This guide provides an objective comparison of the efficacy of different palladium catalysts in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions involving 2-bromobenzothiazole, supported by experimental data to inform catalyst selection and optimization.
At a Glance: Comparative Efficacy of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in the coupling of 2-bromobenzothiazole with different partners. The data has been compiled to provide a comparative overview of catalyst performance under various conditions.
| Coupling Reaction | Palladium Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 95 | 31 | ~85 |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | |
| Heck | Pd(OAc)₂ | n-Butyl acrylate | K₂CO₃ | DMF | 60 | 12 | ~90 |
| PdCl₂(PPh₃)₂ | Styrene | Et₃N | DMF | 100 | 24 | ~85 | |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Morpholine | Cs₂CO₃ | 1,4-Dioxane | 120 | 20 | ~80 |
| Pd(OAc)₂ / BINAP | Aniline | NaOtBu | Toluene | 110 | 6 | ~75 | |
| Sonogashira | Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | RT | 1.5 | ~97 |
| PdCl₂(PPh₃)₂ / CuI | Trimethylsilylacetylene | Et₃N | DMF | 100 | 3 | ~95 |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols for the key cross-coupling reactions are provided below. These procedures are based on established literature methods and offer a starting point for reaction optimization.
Suzuki-Miyaura Coupling
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Procedure: To a solution of 2-amino-6-bromobenzothiazole (2.183 mmol) in a suitable solvent (3 mL) under a nitrogen atmosphere, Pd(PPh₃)₄ (5 mol%) was added, and the mixture was stirred for 30 minutes. Subsequently, the arylboronic acid (2.401 mmol) and K₃PO₄ (4.366 mmol) were added, followed by the addition of water (1.5 mL). The resulting solution was stirred for 31 hours at 95 °C. After cooling to room temperature, the reaction mixture was worked up to isolate the product.[1]
Heck Coupling
Catalyst System: Palladium(II) Acetate [Pd(OAc)₂]
Procedure: A reaction vessel is charged with 2-bromobenzothiazole (1.0 mmol), n-butyl acrylate (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (2.0 mol%) in DMF (1 mL). The mixture is heated to 60 °C and stirred for 12 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the crude product, which is purified by column chromatography.[2][3]
Buchwald-Hartwig Amination
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with Xantphos
Procedure: In a Schlenk tube under an inert atmosphere, 2-bromobenzothiazole (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) are combined in 1,4-dioxane (5 mL). The mixture is heated to 120 °C and stirred for 20 hours. After cooling, the reaction is quenched, and the product is extracted and purified.[4]
Sonogashira Coupling
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] and Copper(I) iodide [CuI]
Procedure: To a two-necked flask under a nitrogen atmosphere, 2-bromobenzothiazole (9.80 mmol, 1.0 equiv.), the terminal alkyne (10.7 mmol, 1.1 equiv.), PdCl₂(PPh₃)₂ (0.195 mmol, 2.0 mol%), and CuI (0.210 mmol, 2.1 mol%) are added to anhydrous tetrahydrofuran (40 mL) and triethylamine (14.7 mmol, 1.5 equiv.). The mixture is stirred at room temperature for 1.5 hours. The reaction is then quenched with water, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
Visualizing the Process: Reaction Workflows
To further clarify the experimental and logical processes, the following diagrams illustrate the general workflows for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Discussion of Catalyst Efficacy
The choice of palladium catalyst and associated ligands is a decisive factor in the success of 2-bromobenzothiazole coupling reactions.
For Suzuki-Miyaura couplings , traditional catalysts like Pd(PPh₃)₄ are effective, though modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with Pd(OAc)₂ often provide higher yields under milder conditions.[4][5] The enhanced activity of these newer generation catalysts can be attributed to their ability to promote the oxidative addition and reductive elimination steps of the catalytic cycle.
In Heck reactions , Pd(OAc)₂ is a commonly used and effective catalyst precursor. The choice of base and solvent plays a significant role in optimizing the reaction. For instance, the use of K₂CO₃ in DMF has been shown to be effective for the coupling of aryl bromides with acrylates.[2][3] Supported palladium catalysts have also been investigated and show good activity, though leaching of palladium can be a concern.[2]
The Buchwald-Hartwig amination of 2-bromobenzothiazole benefits from the use of palladium catalysts with bulky, electron-rich phosphine ligands. Systems like Pd₂(dba)₃ with Xantphos or Pd(OAc)₂ with BINAP have proven effective for the amination of aryl bromides.[4][6] The choice of base is also critical, with strong bases like sodium tert-butoxide often being required.
For Sonogashira couplings , the combination of a palladium catalyst with a copper(I) co-catalyst is standard. Both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective palladium sources. These reactions can often be carried out under mild conditions, including at room temperature, and generally provide high yields of the desired alkynylated benzothiazoles.[3][7] Copper-free Sonogashira protocols have also been developed and show promise.[8]
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the Synthesis of 2-amino-6-(trifluoromethyl)benzo[d]thiazole: A Benchmarking of Traditional and Modern Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of a traditional and a novel, microwave-assisted synthetic route to 2-amino-6-(trifluoromethyl)benzo[d]thiazole, a crucial building block in the development of various therapeutic agents.
This objective comparison, supported by experimental data from established literature, aims to inform the selection of the most appropriate synthetic strategy based on factors such as yield, reaction time, and environmental impact.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
| Parameter | Traditional Route (Thermal Heating) | New Synthetic Route (Microwave Irradiation) |
| Starting Material | 4-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)aniline |
| Key Reagents | Potassium thiocyanate, Bromine, Acetic acid | Potassium thiocyanate, Bromine, Acetic acid |
| Reaction Time | 10-12 hours | 15-20 minutes |
| Temperature | Room temperature to reflux | 100-120 °C (in microwave reactor) |
| Yield | 65-75% | 80-90% |
| Purification | Recrystallization | Recrystallization |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) |
| Solvent Usage | Moderate to high | Low to moderate |
Experimental Protocols
Traditional Synthetic Route: Thermal Heating
This established method involves the reaction of 4-(trifluoromethyl)aniline with potassium thiocyanate and bromine in glacial acetic acid.
Materials:
-
4-(Trifluoromethyl)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
-
Ethanol
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve 4-(trifluoromethyl)aniline and potassium thiocyanate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10-12 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a concentrated ammonia solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from an ethanol-water mixture to obtain 2-amino-6-(trifluoromethyl)benzo[d]thiazole as a solid.
New Synthetic Route: Microwave-Assisted Synthesis
This modern approach utilizes microwave irradiation to significantly accelerate the reaction, offering a greener and more efficient alternative.
Materials:
-
4-(Trifluoromethyl)aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonia solution
-
Ethanol
-
Water
Procedure:
-
In a microwave-safe reaction vessel, combine 4-(trifluoromethyl)aniline, potassium thiocyanate, and glacial acetic acid.
-
Carefully add a solution of bromine in glacial acetic acid to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature of 100-120 °C for 15-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with ammonia solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
Mandatory Visualization
Caption: General workflow for the synthesis of 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
Caption: Logical comparison of traditional vs. microwave-assisted synthesis.
Analysis of Reaction Kinetics for Suzuki Coupling with 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The functionalization of heterocyclic scaffolds, such as the benzothiazole core, is of particular interest due to their prevalence in medicinally active compounds. This guide provides a comparative analysis of catalyst systems and reaction conditions for the Suzuki coupling of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole, a key intermediate in the development of various pharmaceuticals. While specific kinetic data for this substrate is not extensively documented, this guide draws upon data from structurally similar bromobenzothiazoles to provide a robust framework for reaction optimization and analysis.
Comparative Performance of Palladium Catalyst Systems
The choice of the palladium catalyst, ligand, base, and solvent system is critical in achieving high yields and favorable reaction kinetics in Suzuki-Miyaura coupling. The following table summarizes the performance of various catalyst systems in the coupling of bromobenzothiazole derivatives with different arylboronic acids. This data, compiled from multiple sources, serves as a valuable starting point for designing experiments with this compound. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the C-Br bond, potentially requiring more electron-rich ligands or higher reaction temperatures.
| Catalyst System | Ligand | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | PPh₃ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5-Bromo-2-chlorobenzo[d]thiazole[1] |
| Pd(OAc)₂ | SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[2] |
| PdCl₂(dppf) | dppf | 3-Fluorophenylboronic acid | Cs₂CO₃ | THF/H₂O | 80 | 16 | 88 | 2-Bromobenzothiazole |
| Pd₂(dba)₃ | XPhos | 4-Tolylboronic acid | K₃PO₄ | 1,4-Dioxane | 110 | 6 | 92 | 2-Amino-6-bromobenzothiazole[3] |
| Pd(OAc)₂ | Cy-JohnPhos | Pyridin-3-ylboronic acid | K₂CO₃ | DMF | 120 | 4 | 78 | 4-Bromo-2-ketothiazole[4] |
| Ligand-free Pd(OAc)₂ | - | Phenylboronic acid | K₃PO₄ | WEB* | RT | 2 | 95 | 4-Bromobenzonitrile |
*WEB: Water-Ethanol-Benzene mixture.
Analysis of Reaction Kinetics
The kinetics of the Suzuki-Miyaura coupling are influenced by several factors, including the nature of the catalyst, the substrates, and the reaction conditions. Mechanistic studies have shown that the rate-determining step can vary depending on the specific system.[5] For electron-deficient heteroaryl halides like this compound, the oxidative addition of the palladium(0) catalyst to the C-Br bond is generally expected to be facile. The choice of base and the efficiency of the transmetalation step are often critical for the overall reaction rate.[5] Real-time monitoring of the reaction, for instance by single-molecule fluorescence microscopy, can provide detailed insights into the catalytic efficiency and the behavior of the catalyst at a molecular level.[6]
Experimental Protocols
The following are generalized protocols for performing and monitoring the Suzuki-Miyaura cross-coupling reaction of this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[7]
-
Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol for Monitoring Reaction Kinetics:
-
Set up the Suzuki coupling reaction as described in the general procedure in a reaction vessel equipped with a septum.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot with a suitable solvent (e.g., a mixture of acetonitrile and water) and filter it through a small plug of silica gel to remove the catalyst.
-
Analyze the quenched aliquot by a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time to obtain the reaction progress curve. The initial rate of the reaction can be determined from the initial slope of this curve.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Head-to-head comparison of different cross-coupling methods for benzothiazole functionalization
For researchers, scientists, and drug development professionals, the functionalization of the benzothiazole scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The choice of cross-coupling methodology can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective, data-driven comparison of the most prevalent cross-coupling techniques for modifying the benzothiazole core.
This comprehensive overview examines the performance of Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, alongside the increasingly important direct C-H functionalization strategies. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this guide aims to equip researchers with the necessary information to select the optimal synthetic route for their specific benzothiazole derivatives.
Performance Comparison of Cross-Coupling Methods
The following tables summarize the performance of different cross-coupling methods for the functionalization of various positions on the benzothiazole ring. The data has been compiled from various literature sources to provide a comparative overview.
C-2 Position Functionalization
| Coupling Method | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | PdCl2 / 2-phenylimidazole | K2CO3 | DMF | N/A | 17-48 | up to 97 | |
| Direct C-H Arylation | Pd(OAc)2 | Ag2O / NaOAc | DMF | >80 | N/A | up to 78 | [1] |
| Direct C-H Arylation | Pd(OAc)2 / PPh3 | N/A | N/A | N/A | N/A | N/A | [2] |
C-6 Position Functionalization
| Coupling Method | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | 2-amino-6-bromobenzothiazole | Aryl boronic acids/esters | Pd(0) | N/A | N/A | 95 | 31 | Moderate to Excellent | [3] |
Functionalization of Other Positions
| Coupling Method | Position | Catalyst System | Notes | Reference |
| Direct C-H Arylation | C7 | Phosphine-free PdCl(C3H5)]2/SPhos | Proposed sulfur chelation N-assisted C-H bond activation | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
General Procedure for Suzuki Coupling of 2-(4-bromophenyl)benzothiazole
To a solution of K2CO3 (380 mg, 2.75 mmol), PdCl2 (1.24 mg, 0.007 mmol), 2-phenylimidazole (2 mg, 0.014 mmol), 2-(4-bromophenyl)benzothiazole (397 mg, 1.37 mmol), and aryl boronic acid (2.06 mmol) in anhydrous DMF (12 mL) was degassed with argon. The resulting mixture was then stirred at the appropriate temperature for the specified time. After completion of the reaction, the mixture was worked up to isolate the desired product.
General Procedure for Direct C-H Arylation of Benzothiazole
A catalytic system involving Pd(OAc)2 and Ag2O as the oxidant in DMF as the solvent with NaOAc as the base was employed for the functionalization of benzothiazole with iodobenzene.[1] More recent protocols have utilized hexafluoro-2-propanol (HFIP) as a promoter at room temperature.[1]
Catalytic Cycles and Workflow
The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general workflow for selecting an appropriate method.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[5][6][7][8][9][10]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. research.polyu.edu.hk [research.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of Trifluoromethylated Benzothiazole Drug Candidates
For researchers and drug development professionals, optimizing metabolic stability is a critical step in advancing promising therapeutic agents from the bench to the clinic. The introduction of trifluoromethyl groups into drug candidates, particularly within the privileged benzothiazole scaffold, has emerged as a key strategy to enhance metabolic resilience. This guide provides a comprehensive evaluation of the metabolic stability of trifluoromethylated benzothiazole drug candidates, offering a comparative analysis of their performance, detailed experimental protocols, and insights into their metabolic fate.
Unveiling Metabolic Stability: A Head-to-Head Comparison
The metabolic stability of a drug candidate is a primary determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays using human liver microsomes (HLM) are the gold standard for predicting in vivo metabolic clearance. The following table summarizes the in vitro metabolic stability parameters for key trifluoromethylated benzothiazole compounds.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| Riluzole | 6-(trifluoromethoxy)benzothiazol-2-amine | ~29 | ~24 | CYP1A2, CYP1A1[1] |
| Compound A (Representative) | 2-Aryl-5-(trifluoromethyl)benzothiazole | Data not available in HLM | Data not available in HLM | CYP1A1, CYP2W1 (recombinant) |
| Compound B (Representative) | 2-Aryl-6-(trifluoromethyl)benzothiazole | Data not available in HLM | Data not available in HLM | Data not available |
Note: The data for Riluzole was calculated from a study where 47% of the compound remained after 30 minutes of incubation in human liver microsomes with high CYP1A2 activity[1]. The in vitro half-life was calculated using the formula t½ = 0.693 / k, where k is the elimination rate constant. Intrinsic clearance was calculated using the formula CLint = (0.693 / t½) / (mg protein/mL). Data for representative compounds A and B in a standardized HLM assay are not publicly available and would require dedicated experimental investigation for a direct comparison.
The Trifluoromethyl Advantage: Blocking Metabolic Hotspots
The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability of benzothiazole derivatives. This is primarily due to the high strength of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. By replacing a metabolically labile group, such as a methyl or methoxy group, with a trifluoromethyl group, a common site of oxidative metabolism can be effectively blocked. This "metabolic blocking" strategy can lead to a longer half-life and improved oral bioavailability.
Experimental Corner: Unraveling Metabolic Fate
The determination of metabolic stability is achieved through well-established in vitro experimental protocols. The following provides a detailed methodology for the liver microsomal stability assay, a cornerstone in drug metabolism studies.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the rate of disappearance of a test compound in the presence of human liver microsomes to estimate its intrinsic clearance and in vitro half-life.
2. Materials:
-
Test Compound (e.g., trifluoromethylated benzothiazole derivative)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal Standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing the test compound (typically at a final concentration of 1 µM) and pooled human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without the NADPH regenerating system is also performed to assess non-enzymatic degradation.
-
Time-course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.
-
Analytical Quantification: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
Metabolic Pathways: The Case of Riluzole
Understanding the specific metabolic pathways of a drug candidate is crucial for predicting potential drug-drug interactions and identifying any reactive metabolites. Riluzole, a well-characterized trifluoromethylated benzothiazole, serves as an excellent case study. Its metabolism is primarily mediated by cytochrome P450 enzymes, with CYP1A2 playing the dominant role in its initial oxidation.
The major metabolic pathway for riluzole involves N-hydroxylation to form N-hydroxyriluzole, a reaction predominantly catalyzed by CYP1A2.[1] CYP1A1 can also contribute to the metabolism of riluzole, leading to the formation of other hydroxylated and O-dealkylated derivatives. A minor pathway involves direct glucuronidation.
Conclusion
The evaluation of metabolic stability is a pivotal component in the journey of a trifluoromethylated benzothiazole from a promising candidate to a viable therapeutic. The strategic use of the trifluoromethyl group can significantly enhance metabolic stability, a key attribute for a successful drug. The experimental protocols and metabolic pathway insights provided in this guide offer a framework for researchers to systematically assess and compare their drug candidates, facilitating informed decision-making in the complex landscape of drug discovery and development. Further dedicated studies are warranted to generate direct comparative data for a broader range of trifluoromethylated benzothiazole analogs to build a more comprehensive understanding of their structure-metabolism relationships.
References
A Comparative Guide to the Cytotoxicity of Novel 2-aryl-6-(trifluoromethyl)benzo[d]thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of novel 2-aryl-6-(trifluoromethyl)benzo[d]thiazole compounds, a class of molecules showing significant promise in the field of oncology. By presenting experimental data, detailed methodologies, and outlining the key signaling pathways involved, this document serves as a valuable resource for researchers engaged in the discovery and development of new anticancer agents. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group at the 6-position, combined with various aryl substitutions at the 2-position, has been a key strategy in the development of potent and selective cytotoxic agents.[1][2][3]
Comparative Cytotoxicity Data
The cytotoxic potential of 2-aryl-6-(trifluoromethyl)benzo[d]thiazole derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment. The following tables summarize the IC50 values for a selection of these compounds against common cancer cell lines, providing a basis for comparing their potency.
It is important to note that while direct comparative studies of a comprehensive series of 2-aryl-6-(trifluoromethyl)benzo[d]thiazole compounds are limited, the data presented here is compiled from various studies on structurally related benzothiazole derivatives to provide a representative comparison. The presence of a fluorine-containing group, such as trifluoromethyl, at position-6 of the benzothiazole ring has been suggested to enhance cytotoxic activity against certain cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Benzothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution at C2-aryl group | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Compound A | 4-aminophenyl | >10 | 9.8 | 13.4 | |
| Compound B | 4-hydroxyphenyl | 5.3 | - | - | [4] |
| Compound C | 4-methoxyphenyl | - | - | 12.9 | [4] |
| Compound D | 3,4-dimethoxyphenyl | - | - | - | [5] |
| Compound E | 4-chlorophenyl | - | - | - | [2] |
| Compound F | 4-nitrophenyl | - | - | - | [6] |
| Doxorubicin | (Reference Drug) | ~0.05 - 2 | ~0.1 - 1 | ~0.1 - 1 | [7] |
Note: The data for compounds A, B, and C are from a study on benzothiazole aniline derivatives and are used here for illustrative comparison. The IC50 values for Doxorubicin are approximate and can vary between studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of cytotoxic activity. The following sections provide methodologies for the key assays used to evaluate the compounds discussed in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells containing vehicle-treated cells and blank wells with medium only are also included. The plates are then incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube. The stained cells are then analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways in Benzothiazole-Induced Cytotoxicity
Many 2-aryl-6-(trifluoromethyl)benzo[d]thiazole derivatives exert their cytotoxic effects by inducing apoptosis.[8][9][10][11][12] The intrinsic or mitochondrial pathway of apoptosis is a frequently implicated mechanism. This pathway is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8][12]
Key events in this signaling cascade include the disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the activation of a cascade of caspases, particularly caspase-9 and the executioner caspase-3. The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in regulating this process. Benzothiazole derivatives have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[9]
Intrinsic Apoptosis Pathway
Caption: The intrinsic apoptosis pathway induced by 2-aryl-6-(trifluoromethyl)benzo[d]thiazole compounds.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 5. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnu.ac.bd [jnu.ac.bd]
- 7. researchgate.net [researchgate.net]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Results for 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole Reactions
This guide provides a comprehensive comparison of analytical results for reactions involving 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole, a key building block in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and materials science. The following sections detail the performance of palladium-catalyzed cross-coupling reactions and compare them with alternative synthetic strategies, supported by experimental data and detailed protocols.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are powerful and versatile methods for the functionalization of this compound. These reactions generally offer high yields, broad functional group tolerance, and mild reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles. The reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Table 1: Representative Analytical Data for Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (HPLC) (%) | 1H NMR |
| 1 | Phenylboronic acid | 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole | 85-95 | >98 | δ 8.10 (d, J = 8.4 Hz, 1H), 8.05 (s, 1H), 7.95-7.85 (m, 2H), 7.55-7.45 (m, 3H) |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole | ~90 | >99 | δ 8.05 (d, J = 8.4 Hz, 1H), 8.00 (s, 1H), 7.90 (d, J = 8.8 Hz, 2H), 7.10 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H) |
| 3 | 3-Thienylboronic acid | 2-(Thiophen-3-yl)-6-(trifluoromethyl)benzo[d]thiazole | 75-85 | >97 | δ 8.15 (d, J = 8.4 Hz, 1H), 8.10 (s, 1H), 7.80 (dd, J = 2.8, 1.2 Hz, 1H), 7.65 (dd, J = 5.2, 2.8 Hz, 1H), 7.50 (dd, J = 5.2, 1.2 Hz, 1H) |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-(trifluoromethyl)benzo[d]thiazole | 80-90 | >98 | δ 8.12 (d, J = 8.4 Hz, 1H), 8.08 (s, 1H), 8.00-7.90 (m, 2H), 7.30-7.20 (m, 2H) |
Yields are estimated based on analogous reactions with similar substrates.[1][2][3][4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of 2-amino-6-(trifluoromethyl)benzo[d]thiazole derivatives by coupling the parent bromo compound with a wide range of primary and secondary amines.
Table 2: Representative Analytical Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Product | Yield (%) | Purity (HPLC) (%) | 1H NMR |
| 1 | Morpholine | 2-Morpholino-6-(trifluoromethyl)benzo[d]thiazole | 80-90 | >98 | δ 7.95 (d, J = 8.4 Hz, 1H), 7.85 (s, 1H), 7.40 (dd, J = 8.4, 1.6 Hz, 1H), 3.85-3.75 (m, 4H), 3.65-3.55 (m, 4H) |
| 2 | Piperidine | 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzo[d]thiazole | 85-95 | >99 | δ 7.90 (d, J = 8.4 Hz, 1H), 7.80 (s, 1H), 7.35 (dd, J = 8.4, 1.6 Hz, 1H), 3.60-3.50 (m, 4H), 1.75-1.65 (m, 6H) |
| 3 | Aniline | 2-(Phenylamino)-6-(trifluoromethyl)benzo[d]thiazole | 70-80 | >97 | δ 9.80 (s, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.95 (s, 1H), 7.75-7.65 (m, 2H), 7.50 (dd, J = 8.4, 1.6 Hz, 1H), 7.40-7.30 (m, 2H), 7.10-7.00 (m, 1H) |
| 4 | Benzylamine | 2-(Benzylamino)-6-(trifluoromethyl)benzo[d]thiazole | 75-85 | >98 | δ 8.10 (t, J = 6.0 Hz, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.80 (s, 1H), 7.45-7.30 (m, 6H), 4.70 (d, J = 6.0 Hz, 2H) |
Yields are estimated based on analogous reactions with similar substrates.[6][7][8][9][10]
Detailed Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 mmol) is then added, and the reaction mixture is heated at 90 °C for 12-24 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the corresponding amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) is taken in a dry Schlenk tube. Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) are added, and the tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the reaction mixture is heated at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination reaction.
Part 2: Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions are highly effective, classical synthetic methods provide viable alternatives for the synthesis of 2-substituted-6-(trifluoromethyl)benzo[d]thiazoles. These methods often involve the construction of the benzothiazole ring from appropriately substituted aniline precursors.
Method A: Condensation of 2-Amino-5-(trifluoromethyl)thiophenol with Aldehydes
This method involves the condensation of 2-amino-5-(trifluoromethyl)thiophenol with various aldehydes to form the corresponding 2-aryl-6-(trifluoromethyl)benzo[d]thiazoles. This is a direct and often high-yielding approach to C-C bond formation at the 2-position of the benzothiazole core.[11][12][13]
Table 3: Analytical Data for the Synthesis of 2-Aryl-6-(trifluoromethyl)benzo[d]thiazoles via Condensation
| Entry | Aldehyde | Product | Yield (%) | Purity (HPLC) (%) | 1H NMR |
| 1 | Benzaldehyde | 2-Phenyl-6-(trifluoromethyl)benzo[d]thiazole | 80-90 | >97 | δ 8.10 (d, J = 8.4 Hz, 1H), 8.05 (s, 1H), 7.95-7.85 (m, 2H), 7.55-7.45 (m, 3H) |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazole | 85-95 | >98 | δ 8.05 (d, J = 8.4 Hz, 1H), 8.00 (s, 1H), 7.90 (d, J = 8.8 Hz, 2H), 7.10 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H) |
| 3 | Thiophene-3-carbaldehyde | 2-(Thiophen-3-yl)-6-(trifluoromethyl)benzo[d]thiazole | 70-80 | >96 | δ 8.15 (d, J = 8.4 Hz, 1H), 8.10 (s, 1H), 7.80 (dd, J = 2.8, 1.2 Hz, 1H), 7.65 (dd, J = 5.2, 2.8 Hz, 1H), 7.50 (dd, J = 5.2, 1.2 Hz, 1H) |
Detailed Experimental Protocol for Condensation
A mixture of 2-amino-5-(trifluoromethyl)thiophenol (1.0 mmol) and the corresponding aldehyde (1.1 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is heated at 120 °C for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is recrystallized from ethanol to afford the pure 2-aryl-6-(trifluoromethyl)benzo[d]thiazole.
Method B: Oxidative Cyclization of N-(4-(Trifluoromethyl)phenyl)thiourea
This classical approach involves the synthesis of a thiourea derivative from 4-(trifluoromethyl)aniline, followed by an oxidative cyclization to yield 2-amino-6-(trifluoromethyl)benzo[d]thiazole.[14][15]
Table 4: Analytical Data for the Synthesis of 2-Amino-6-(trifluoromethyl)benzo[d]thiazole via Oxidative Cyclization
| Starting Material | Product | Yield (%) | Purity (HPLC) (%) | 1H NMR |
| N-(4-(Trifluoromethyl)phenyl)thiourea | 2-Amino-6-(trifluoromethyl)benzo[d]thiazole | 75-85 | >97 | δ 7.90 (d, J = 8.4 Hz, 1H), 7.80 (s, 1H), 7.50 (s, 2H, NH₂), 7.35 (dd, J = 8.4, 1.6 Hz, 1H) |
Detailed Experimental Protocol for Oxidative Cyclization
To a solution of 4-(trifluoromethyl)aniline (1.0 mmol) in glacial acetic acid (10 mL) is added potassium thiocyanate (3.0 mmol). The mixture is stirred at room temperature for 30 minutes. A solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) is then added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water, and the precipitated solid is collected by filtration. The solid is washed with water and then treated with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and dried to give 2-amino-6-(trifluoromethyl)benzo[d]thiazole.
Alternative Workflow Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Trifluoromethylated Benzothiazole Inhibitors
A deep dive into the molecular interactions of trifluoromethylated benzothiazole derivatives reveals their promise as potent inhibitors for a range of therapeutic targets, particularly in oncology. This guide provides a comparative analysis of their docking studies, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising class of compounds.
Trifluoromethylated benzothiazoles, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability, making these derivatives attractive candidates for drug discovery. This guide synthesizes findings from various molecular docking studies to offer a comparative perspective on their inhibitory potential against key cellular targets.
Comparative Docking Performance
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The table below summarizes the docking scores and, where available, corresponding experimental validation data for various trifluoromethylated benzothiazole derivatives against different therapeutic targets.
| Target Protein | PDB ID | Compound ID/Series | Docking Software | Binding Energy (kcal/mol) / Dock Score | Experimental Validation (IC50/GI50) | Reference |
| EGFR Tyrosine Kinase | 2J5F | Four promising derivatives | AutoDock Vina | > -9.0 | Not specified | [1] |
| EGFR Tyrosine Kinase | 1M17 | Compounds 1-5 | SwissDock | Not specified (best conformer selected) | Compound 3: 22.3 nM (NCI-H522) | [2] |
| Acetylcholinesterase (AChE) | 7D9O | Compounds 4b, 4i | AutoDock 4.2 | -11.27 (4b), -11.21 (4i) | 4b: 679.896 µg/mL, 4i: 685.236 µg/mL | [3] |
| Dihydroorotase (E. coli) | Not specified | Compound 3, 4 | Not specified | Not specified | Compound 3 most effective inhibitor | [4] |
| Human Myosin 9b | 5C5S | Compounds 7a, 7d | Not specified | -8.2 | 7m: 2.32 µM (MCF-7), 3.57 µM (PC-3), 2.93 µM (HeLa) | [5] |
| Tubulin-Colchicine Binding Site | Not specified | Compound 6i | Not specified | Strong fit observed | 78.8 µM (MCF-7) | [6] |
| p56lck | 1QPC | 51 analogues | GLIDE (Schrödinger) | Not specified (binding patterns identified) | Not specified | [7] |
| GABA-AT | 1OHV | 66 designed derivatives | Molegro Virtual Docker 6.0 | Negative docking energies | Not specified | [8] |
Delving into the Methodology: A Standardized Docking Protocol
While specific parameters may vary between studies, a generalized workflow for the molecular docking of benzothiazole inhibitors can be outlined. This protocol is foundational for ensuring the reproducibility and reliability of in silico predictions.
Key Experimental Steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned using computational tools like AutoDock Tools or Maestro (Schrödinger).
-
Ligand Preparation: The 3D structures of the trifluoromethylated benzothiazole derivatives are generated and optimized to their lowest energy conformation using software such as ChemDraw or Avogadro.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for potential binding poses of the ligand.
-
Molecular Docking: Docking simulations are performed using algorithms like AutoDock Vina, SwissDock, or GLIDE.[1][2][7] These programs systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, typically those with the lowest binding energy. The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[4]
Visualizing the Path Forward
To better understand the processes involved in these research endeavors, the following diagrams illustrate a typical workflow for a comparative docking study and a key signaling pathway often targeted by these inhibitors.
Many benzothiazole derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[9][10][11] Dysregulation of this pathway is a hallmark of many cancers.[11][12]
Conclusion
The comparative analysis of docking studies underscores the significant potential of trifluoromethylated benzothiazole derivatives as a versatile scaffold for the development of novel inhibitors against a variety of diseases, most notably cancer. The strong correlation often observed between in silico predictions and in vitro experimental results validates the use of molecular docking as a critical tool in the early stages of drug discovery. Further exploration and optimization of these compounds, guided by computational insights, hold the promise of delivering next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation and Molecular Docking of Benzothiazole Based Triazole Derivatives as Potent Antimicrobial and Anticancer Agents [ajgreenchem.com]
- 6. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-6-(trifluoromethyl)benzo[d]thiazole, a halogenated heterocyclic compound. Adherence to these protocols is critical due to the compound's acute toxicity and potential environmental hazards.
Immediate Safety and Handling Protocols
This compound is classified as acutely toxic if swallowed (Oral, Category 3) and requires careful handling in a controlled laboratory environment.[1] Always consult the Safety Data Sheet (SDS) before use.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, immediately contain the material using an inert absorbent such as sand or vermiculite.[2] Scoop the mixture into a labeled, sealed container for hazardous waste disposal. Avoid generating dust. Prevent the spilled material from entering drains or waterways.
Quantitative Data Summary for Disposal
| Parameter | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| Molecular Formula | C₈H₃BrF₃NS | [1] |
| Hazard Class | Acute Toxicity 3, Oral | [1] |
| Storage Class | 6.1C: Combustible, acutely toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [1] |
| Disposal Classification | Halogenated Organic Hazardous Waste | General Guidance |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.
-
Segregation: Do not mix this compound with non-hazardous or other types of chemical waste. It must be segregated as halogenated organic waste .[3]
-
Waste Container: Use a designated, properly labeled, and leak-proof container for collecting waste of this compound. The container should be clearly marked as "Halogenated Organic Waste" and list the chemical name.
-
Collection of Waste:
-
Solid Waste: Place any solid residue, contaminated lab materials (e.g., weighing paper, gloves), and spill cleanup materials into the designated halogenated waste container.
-
Liquid Waste: If the compound is in a solution with an organic solvent, it should be collected in a designated "Halogenated Solvents" waste container.
-
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Treatment and Final Disposal: The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.[4]
Potential Treatment Methodologies
While direct experimental protocols for the degradation of this compound are not available, research on similar compounds suggests potential treatment avenues. The trifluoromethyl group and the carbon-bromine bond make the molecule resistant to biodegradation.[5] However, a promising technology for the treatment of such compounds is reductive degradation . This process uses a reducing agent, such as aluminum in an alkaline environment catalyzed by a nickel catalyst, to dehalogenate the compound, rendering it more amenable to biological treatment.[6][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Synthesis of N-Formyl-2-benzoyl Benzothiazolines, 2-Substituted Benzothiazoles, and Symmetrical Disulfides from N-Phenacylbenzothiazolium Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portfolio.transfera.cz [portfolio.transfera.cz]
- 7. Technology overview | Transfera.cz [portfolio.transfera.cz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
